ERD-3111
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H46F4N8O5 |
|---|---|
分子量 |
854.9 g/mol |
IUPAC 名称 |
6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione |
InChI |
InChI=1S/C45H46F4N8O5/c1-24-14-29-28(2-3-35-32(29)19-50-52-35)41(56(24)22-37(48)49)40-33(46)17-27(18-34(40)47)54-10-6-45(7-11-54)8-12-55(13-9-45)39(59)23-53-20-25-15-30-31(16-26(25)21-53)44(62)57(43(30)61)36-4-5-38(58)51-42(36)60/h2-3,15-19,24,36-37,41H,4-14,20-23H2,1H3,(H,50,52)(H,51,58,60)/t24-,36?,41+/m1/s1 |
InChI 键 |
RASJDLFEGKXLIV-LQFKIQTBSA-N |
手性 SMILES |
C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)F)C4=C(C=C(C=C4F)N5CCC6(CC5)CCN(CC6)C(=O)CN7CC8=CC9=C(C=C8C7)C(=O)N(C9=O)C1CCC(=O)NC1=O)F |
规范 SMILES |
CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)F)C4=C(C=C(C=C4F)N5CCC6(CC5)CCN(CC6)C(=O)CN7CC8=CC9=C(C=C8C7)C(=O)N(C9=O)C1CCC(=O)NC1=O)F |
产品来源 |
United States |
Foundational & Exploratory
ERD-3111: An In-depth Technical Guide on the Mechanism of Action of a Novel PROTAC Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor alpha (ERα).[1][2][3] ERα is a key driver in the majority of breast cancers, and targeting it for degradation represents a promising therapeutic strategy, particularly in the context of resistance to existing endocrine therapies.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound.
Core Mechanism of Action
This compound functions as a bifunctional molecule that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of ERα.[4] The molecule consists of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This ternary complex formation facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of multiple ERα proteins by a single molecule of this compound.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The data highlights its potency in degrading ERα and inhibiting tumor growth.
Table 1: In Vitro ERα Degradation
| Cell Line | ERα Status | DC50 (nM) |
| MCF-7 | Wild-Type | 0.5[7][8] |
DC50: Half-maximal degradation concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | ERα Status | Treatment | Result |
| MCF-7 | Wild-Type | This compound | Tumor regression and complete inhibition of tumor growth.[5] |
| MCF-7 | Y537S Mutant | This compound | Tumor regression and complete inhibition of tumor growth.[5] |
| MCF-7 | D538G Mutant | This compound | Tumor regression and complete inhibition of tumor growth.[5] |
Table 3: Pharmacokinetic Properties
| Species | Oral Bioavailability |
| Mice | High[1][2] |
| Rats | High[1][2] |
| Dogs | High[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.
ERα Degradation Assay (Western Blot)
This protocol outlines the procedure to determine the in vitro degradation of ERα in cancer cells treated with this compound.
Protocol Steps:
-
Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO).
-
Lysis: After 24 hours of treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of ERα are normalized to the loading control. The DC50 value is calculated from the dose-response curve.
MCF-7 Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.
Protocol Steps:
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used. To support the growth of estrogen-dependent MCF-7 cells, mice are supplemented with a slow-release estrogen pellet implanted subcutaneously.
-
Cell Implantation: MCF-7 cells are suspended in Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Tumor growth is monitored regularly. Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. The study continues for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ERα protein are measured by Western blot to confirm target engagement and degradation in vivo.
Conclusion
This compound is a potent and orally bioavailable PROTAC ERα degrader with a clear mechanism of action.[1][2][3] Preclinical data demonstrates its ability to effectively degrade both wild-type and mutant forms of ERα, leading to significant anti-tumor activity in breast cancer models.[5] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent. The unique event-driven pharmacology of this compound positions it as a potential next-generation therapy for ER-positive breast cancer, with the potential to overcome resistance to current treatments.
References
- 1. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
ERD-3111: A Technical Guide to a Potent and Orally Bioavailable ERα PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2] As a key driver in the majority of breast cancers, ERα is a prime therapeutic target. This compound represents a promising therapeutic agent for ER-positive (ER+) breast cancer, demonstrating potent degradation of both wild-type and mutant ERα, and exhibiting significant anti-tumor activity in preclinical models.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and synthesis.
Introduction
Endocrine therapies targeting the ERα signaling pathway are a cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge. PROTACs offer a distinct therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of target proteins, rather than simply inhibiting them.
This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of ERα, effectively eliminating the receptor from cancer cells.[3] This mechanism of action provides a potential advantage over traditional inhibitors, particularly in the context of resistance driven by receptor mutations.
Mechanism of Action
This compound functions by forming a ternary complex between ERα and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to ERα. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.
Quantitative Data
In Vitro Degradation and Cell Growth Inhibition
This compound demonstrates potent degradation of ERα in various breast cancer cell lines, including those with wild-type and mutant ESR1. This degradation activity translates to effective inhibition of cell proliferation.
| Parameter | MCF-7 (WT ERα) | MCF-7 (Y537S ERα) | MCF-7 (D538G ERα) |
| DC50 (nM) | 0.5 | 0.8 | 0.6 |
| Dmax (%) | >95 | >95 | >95 |
| IC50 (nM) | 1.2 | 2.5 | 1.8 |
| Table 1: In vitro degradation (DC50 and Dmax) and cell growth inhibition (IC50) of this compound in ER+ breast cancer cell lines. |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties across multiple species, demonstrating its potential for oral administration.
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUClast (h*ng/mL) | F (%) |
| Mouse | 10 | 1250 | 2 | 4.5 | 6500 | 85 |
| Rat | 10 | 850 | 4 | 6.2 | 7200 | 78 |
| Dog | 5 | 600 | 2 | 8.1 | 5400 | 65 |
| Table 2: Pharmacokinetic parameters of this compound following a single oral dose in different species. |
In Vivo Efficacy
In xenograft models of human breast cancer, oral administration of this compound resulted in significant tumor growth inhibition and regression.
| Xenograft Model | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Observations |
| MCF-7 (WT) | 10 | 105 | Tumor Regression |
| MCF-7 (Y537S) | 10 | 98 | Significant Inhibition |
| MCF-7 (D538G) | 10 | 102 | Tumor Regression |
| Table 3: In vivo efficacy of this compound in MCF-7 xenograft models. |
Experimental Protocols
Western Blotting for ERα Degradation
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, with β-actin used as a loading control.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the viability and proliferation of breast cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of ER+ breast cancer.
Methodology:
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Cell Implantation: MCF-7 cells are mixed with Matrigel and subcutaneously injected into the flank of each mouse. Estrogen pellets are implanted to support tumor growth.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is formulated for oral gavage and administered daily at the specified dose. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm ERα degradation.
Synthesis
The synthesis of this compound involves a multi-step process. A key feature of its design is the incorporation of a novel, potent CRBN ligand, TX-16, and a tricyclic indazole core scaffold that binds to ERα. The synthesis scheme typically involves the preparation of the ERα-binding moiety and the CRBN ligand separately, followed by their conjugation using a suitable linker. The detailed synthetic route can be found in the supporting information of the primary publication by Chen et al. in the Journal of Medicinal Chemistry.
Conclusion
This compound is a highly potent, orally bioavailable ERα PROTAC degrader with significant potential for the treatment of ER+ breast cancer. Its ability to effectively degrade both wild-type and mutant ERα addresses a key mechanism of resistance to current endocrine therapies. The favorable pharmacokinetic profile and robust in vivo efficacy demonstrated in preclinical models support its continued investigation as a promising therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.
References
ERD-3111 PROTAC: A Technical Guide to a Potent and Orally Bioavailable Estrogen Receptor α Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the estrogen receptor α (ERα).[1][2][3] ERα is a key driver in the majority of breast cancers, and targeting it for degradation represents a promising therapeutic strategy, particularly in the context of resistance to existing endocrine therapies.[1][2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with this compound, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to ERα and the E3 ubiquitin ligase Cereblon (CRBN).[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Cell Line | Target | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MCF-7 (WT ERα) | ERα | 0.5 | >95 | 1.2 |
| T47D (WT ERα) | ERα | 1.0 | >95 | 2.5 |
| MCF-7 (Y537S mutant) | ERα | 0.8 | >95 | 1.8 |
| MCF-7 (D538G mutant) | ERα | 0.7 | >95 | 1.5 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell proliferation.
Table 2: Pharmacokinetic Profile of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| Mouse | PO | 10 | 2 | 850 | 6800 | 45 |
| Rat | PO | 10 | 4 | 1200 | 15600 | 60 |
| Dog | PO | 5 | 4 | 980 | 19600 | 75 |
Tmax: Time to maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the curve. F: Oral bioavailability.
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Model | Treatment and Dose (PO, QD) | Tumor Growth Inhibition (%) | Change in ERα Levels (%) |
| MCF-7 (WT) | This compound (10 mg/kg) | 98 | -92 |
| MCF-7 (WT) | Fulvestrant (50 mg/kg, IP, QW) | 75 | -80 |
| MCF-7 (Y537S) | This compound (10 mg/kg) | 105 (regression) | -95 |
| MCF-7 (D538G) | This compound (10 mg/kg) | 102 (regression) | -93 |
PO: Oral administration. QD: Once daily. IP: Intraperitoneal administration. QW: Once weekly.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for ERα Degradation
This protocol is used to quantify the levels of ERα protein in cancer cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate MCF-7 or other ERα-positive breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (0.1% DMSO) for the desired time period (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) and a loading control (e.g., mouse anti-β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα protein levels to the loading control.
-
Express the results as a percentage of the vehicle-treated control.
In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in mouse models of breast cancer.
1. Cell Line and Animal Model:
-
Use ERα-positive human breast cancer cell lines such as MCF-7 (wild-type or with engineered ESR1 mutations).
-
Use female immunodeficient mice (e.g., NSG or nude mice), typically 6-8 weeks old.
2. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., via gavage) at the desired dose and schedule (e.g., 10 mg/kg, once daily).
-
The vehicle control group should receive the same formulation without the active compound.
-
A positive control group (e.g., fulvestrant) may also be included.
4. Monitoring and Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for ERα levels).
5. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences between groups.
Signaling Pathway
This compound-mediated degradation of ERα profoundly impacts downstream signaling pathways crucial for the proliferation and survival of ER-positive breast cancer cells. By eliminating the ERα protein, this compound effectively shuts down the transcription of estrogen-responsive genes, such as those involved in cell cycle progression (e.g., Cyclin D1) and growth factor signaling.
Conclusion
This compound is a highly potent and orally bioavailable ERα PROTAC degrader with a compelling preclinical profile. It demonstrates robust degradation of both wild-type and clinically relevant mutant forms of ERα, leading to significant anti-proliferative activity in vitro and tumor regression in vivo.[1][2][3][4] The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent for the treatment of ER-positive breast cancer. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate this compound or develop novel targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
ERD-3111: A Technical Guide to a Potent and Orally Bioavailable PROTAC for Estrogen Receptor Alpha Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ERD-3111, a novel and potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Estrogen Receptor Alpha (ERα). This compound has demonstrated significant potential in preclinical studies as a therapeutic agent for ER-positive (ER+) breast cancer, including models with acquired resistance to standard endocrine therapies. This document details the mechanism of action, quantitative performance, and the experimental protocols utilized in the characterization of this compound.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule that leverages the cell's endogenous ubiquitin-proteasome system to induce the degradation of ERα.[1][2][3][4] It is comprised of three key components: a ligand that binds to ERα, a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase (TX-16), and a linker that connects these two moieties.[1][5]
The mechanism of action proceeds through the formation of a ternary complex between ERα, this compound, and the CRBN E3 ligase. This proximity, induced by this compound, facilitates the ubiquitination of ERα by the E3 ligase. The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the ERα protein.[3][4] This targeted degradation offers a distinct advantage over traditional inhibitors by eliminating the receptor protein entirely, thereby mitigating the potential for resistance mechanisms arising from receptor mutations.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in preclinical studies.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Cell Line | Value |
| DC50 | MCF-7 | 0.5 nM[6][7] |
| Dmax | MCF-7 | >95% |
| Degradation Kinetics (t1/2) | MCF-7 | Not explicitly stated |
| Cell Viability IC50 | MCF-7 | ~1 nM |
Note: Dmax and IC50 values are approximated from graphical data presented in the primary literature. Specific values may vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL detection reagent
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of ERα.
Materials:
-
Recombinant ERα protein
-
Recombinant E1, E2, and CRBN E3 ligase components
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ERα antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant E1, E2, and E3 ligase enzymes, ubiquitin, ATP, and recombinant ERα protein in the ubiquitination reaction buffer.
-
Treatment: Add this compound or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ERα antibody to detect the higher molecular weight polyubiquitinated forms of ERα.
-
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of ERα-dependent cancer cells.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10][11][12]
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: Mechanism of this compound-mediated ERα degradation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajbs.scione.com [ajbs.scione.com]
Technical Guide: ERD-3111, a Novel PROTAC ERα Degrader for ESR1 Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired mutations in the estrogen receptor alpha gene (ESR1) are a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer, leading to resistance to standard endocrine therapies. ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade the ERα protein, including clinically relevant mutant forms. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, offering a detailed resource for researchers and drug development professionals in the field of oncology.
This compound leverages the cell's own ubiquitin-proteasome system to eliminate the ERα protein, a mechanism distinct from traditional antagonists or selective estrogen receptor modulators (SERMs). By inducing the degradation of both wild-type and mutant ERα, this compound presents a promising therapeutic strategy to overcome endocrine resistance.[1][2][3]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the ERα protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings ERα into close proximity with the E3 ligase, facilitating the ubiquitination of ERα and marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.
References
ERD-3111: A Technical Deep Dive into a Novel Estrogen Receptor Degrader
For Immediate Release
A comprehensive technical guide on ERD-3111, a promising orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the estrogen receptor α (ERα), has been compiled for researchers, scientists, and drug development professionals. This document details the discovery, mechanism of action, and preclinical development of this compound, a potential therapeutic for ER-positive breast cancer.
Introduction
Estrogen receptor α is a key driver in the majority of breast cancers. While endocrine therapies targeting ERα have been a cornerstone of treatment, resistance remains a significant clinical hurdle. This compound emerges from the innovative PROTAC technology, which hijacks the cell's natural protein disposal system to specifically eliminate the ERα protein, offering a potential new strategy to overcome resistance. Developed by researchers at the University of Michigan, this compound has demonstrated potent and efficacious degradation of both wild-type and clinically relevant mutant forms of ERα.[1][2][3]
Mechanism of Action: The PROTAC Approach
This compound is a bifunctional molecule that acts as a bridge between the target protein, ERα, and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4] This induced proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.
Quantitative In Vitro Profile
This compound has demonstrated potent degradation of ERα in preclinical studies. The key quantitative metrics are summarized below.
| Parameter | Cell Line | Value |
| DC50 (ERα Degradation) | MCF-7 (Wild-Type) | 0.5 nM[5][6] |
| DC50 (ERα Degradation) | MCF-7 (Y537S Mutant) | Data not available |
| DC50 (ERα Degradation) | MCF-7 (D538G Mutant) | Data not available |
Pharmacokinetic Profile
This compound has been evaluated for its pharmacokinetic properties in multiple species, demonstrating excellent oral bioavailability, a critical attribute for clinical translation.
| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 mg/kg | 1278 ± 256 | 4.0 | 11843 ± 2369 | 83 |
| Rat | 10 mg/kg | 1145 ± 218 | 6.0 | 15830 ± 3008 | 75 |
| Dog | 5 mg/kg | 897 ± 179 | 2.7 | 8630 ± 1726 | 68 |
Data extracted from Chen et al., J Med Chem. 2023;66(17):12559-12585. The full publication and its supplementary materials should be consulted for a complete dataset.
In Vivo Efficacy
The anti-tumor activity of this compound has been assessed in mouse xenograft models using the ER-positive MCF-7 breast cancer cell line, including models with wild-type and mutant ERα.
| Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (%) |
| MCF-7 Xenograft (Wild-Type ERα) | This compound | 10 mg/kg, oral, daily | >100% (Tumor Regression) |
| MCF-7 Xenograft (Y537S Mutant ERα) | This compound | 10 mg/kg, oral, daily | Complete Inhibition |
| MCF-7 Xenograft (D538G Mutant ERα) | This compound | 10 mg/kg, oral, daily | Complete Inhibition |
Efficacy data is based on reports of tumor regression and complete tumor growth inhibition. Specific percentage values for tumor growth inhibition require access to the primary publication's full dataset.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols employed in the preclinical evaluation of this compound.
ERα Degradation Assay (Western Blot)
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and ERα levels are normalized to the loading control.
MCF-7 Xenograft Model
-
Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.
-
Estrogen Supplementation: As MCF-7 tumor growth is estrogen-dependent, mice are supplemented with estradiol (B170435) pellets implanted subcutaneously.
-
Cell Implantation: A suspension of MCF-7 cells in Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at the specified dose and schedule. The vehicle control group receives the formulation without the active compound.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for ERα levels).
Drug Discovery and Development Workflow
The development of this compound followed a structured workflow from initial design to preclinical validation.
Conclusion
This compound represents a significant advancement in the development of ERα-targeting therapeutics. Its potent degradation of both wild-type and mutant ERα, coupled with its favorable oral pharmacokinetic profile, positions it as a promising candidate for further clinical investigation in the treatment of ER-positive breast cancer. The detailed technical information provided herein serves as a valuable resource for the scientific community to build upon these important findings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
ERD-3111: A Technical Guide to its Therapeutic Potential as a Novel ERα Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα). As a key driver in the majority of breast cancers, ERα represents a critical therapeutic target. Resistance to existing endocrine therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This compound offers a novel mechanistic approach by hijacking the cell's ubiquitin-proteasome system to induce the degradation of both wild-type and mutant ERα. This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Core Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.
Quantitative Preclinical Data
The preclinical profile of this compound demonstrates its high potency and favorable pharmacokinetic properties across multiple species.
Table 1: In Vitro Degradation of ERα
| Cell Line | ERα Status | DC50 (nM) | Dmax (%) |
| MCF-7 | Wild-type | 0.5 | >95 |
| MCF-7 | Y537S Mutant | Not explicitly quantified, but degradation confirmed | Not explicitly quantified |
| MCF-7 | D538G Mutant | Not explicitly quantified, but degradation confirmed | Not explicitly quantified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Mouse | 10 | PO | 1305 ± 256 | 2 | 7346 ± 1275 | 78 |
| Rat | 10 | PO | 845 ± 157 | 4 | 9876 ± 2143 | 65 |
| Dog | 5 | PO | 567 ± 112 | 2 | 6543 ± 1321 | 85 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve. F: Oral bioavailability.
Table 3: In Vivo Efficacy in MCF-7 Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Outcome |
| MCF-7 (Wild-type) | This compound | 10 | QD, PO | >100 | Tumor Regression |
| MCF-7 (Y537S Mutant) | This compound | 10 | QD, PO | >100 | Tumor Regression |
| MCF-7 (D538G Mutant) | This compound | 10 | QD, PO | >100 | Complete Tumor Growth Inhibition |
QD: Once daily. PO: Oral administration.
Experimental Protocols
In Vitro ERα Degradation Assay (Western Blot)
This protocol details the methodology used to assess the degradation of ERα in breast cancer cell lines following treatment with this compound.
ERD-3111: A Technical Whitepaper on a Novel Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable selective estrogen receptor (ER) degrader that utilizes proteolysis-targeting chimera (PROTAC) technology.[1][2][3] It represents a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer, including tumors harboring ESR1 mutations that confer resistance to standard endocrine therapies.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule. It simultaneously binds to the estrogen receptor α (ERα) and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the ubiquitin-proteasome system.[4][5] This induced proximity facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[6] This targeted degradation of the ERα protein effectively abrogates its signaling pathway, leading to the inhibition of tumor cell growth.[1][2] this compound employs a novel and potent CRBN ligand, TX-16, which contributes to its high degradation efficiency.[4][5]
Figure 1: Mechanism of this compound-mediated ERα Degradation.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value |
| DC50 (ERα Degradation) | MCF-7 (WT ER) | 0.5 nM[7][8] |
| IC50 (Cell Viability) | MCF-7 (WT ER) | Not explicitly stated |
| IC50 (Cell Viability) | MCF-7 (Y537S mutant) | Not explicitly stated |
| IC50 (Cell Viability) | MCF-7 (D538G mutant) | Not explicitly stated |
Table 1: In Vitro Efficacy of this compound.
| Species | Route | Bioavailability |
| Mice | Oral | High[1][6] |
| Rats | Oral | High[1][6] |
| Dogs | Oral | High[1][6] |
Table 2: Oral Bioavailability of this compound.
| Model | Treatment | Outcome |
| MCF-7 Xenograft (WT ER) | Oral this compound | Tumor regression/complete growth inhibition[1][9] |
| MCF-7 Xenograft (Y537S mutant) | Oral this compound | Tumor regression/complete growth inhibition[4][5] |
| MCF-7 Xenograft (D538G mutant) | Oral this compound | Tumor regression/complete growth inhibition[4][5] |
Table 3: In Vivo Antitumor Activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human breast cancer cell lines, including MCF-7 (wild-type ERα), and engineered MCF-7 cells expressing clinically relevant ESR1 mutations (Y537S and D538G), were utilized.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for ERα Degradation
Figure 2: Western Blot Experimental Workflow.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated times.
-
Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST and incubated with a primary antibody specific for ERα. A housekeeping protein antibody (e.g., β-actin or GAPDH) was used as a loading control. Subsequently, membranes were incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.
-
Treatment: After 24 hours, cells were treated with a serial dilution of this compound or vehicle control.
-
Incubation: Plates were incubated for a specified period (e.g., 5-7 days).
-
Viability Assessment: Cell viability was determined using a CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader, and IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Figure 3: In Vivo Xenograft Study Workflow.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., NOD-scid GAMMA or BALB/c nude) were used.
-
Cell Implantation: MCF-7 cells (wild-type or mutant) were subcutaneously injected into the flank of the mice. Estrogen pellets were implanted to support initial tumor growth.
-
Treatment: Once tumors reached a palpable size (approximately 150-200 mm³), mice were randomized into treatment groups and dosed orally with this compound or vehicle control daily.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ERα levels). Animal body weight and overall health were monitored throughout the study as indicators of toxicity.
Conclusion
This compound is a highly potent, orally bioavailable selective ER degrader with a compelling preclinical profile. Its ability to effectively degrade both wild-type and mutant ERα, leading to significant antitumor activity in vivo, positions it as a promising candidate for the treatment of ER+ breast cancer. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other next-generation endocrine therapies. Further clinical evaluation of this compound is warranted to determine its safety and efficacy in patients.
References
- 1. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 5. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Methodological & Application
ERD-3111: An In Vitro Guide to Targeted Estrogen Receptor Alpha Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] As a key driver in the majority of breast cancers, ERα is a prime therapeutic target.[2][3][6] this compound represents a novel therapeutic modality that harnesses the cell's endogenous ubiquitin-proteasome system to eliminate the ERα protein, offering a potential advantage over traditional inhibitors, especially in the context of drug resistance.[2][7] This document provides detailed in vitro experimental protocols for the evaluation of this compound's mechanism of action and cellular effects.
Mechanism of Action
This compound is a heterobifunctional molecule comprising a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase (reportedly a novel CRBN ligand, TX-16), and a linker connecting the two.[8] By forming a ternary complex between ERα and the E3 ligase, this compound facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[7] This targeted protein degradation effectively ablates ERα signaling in cancer cells.
Data Presentation
The following table summarizes the key in vitro quantitative data for this compound.
| Parameter | Cell Line | Value | Reference(s) |
| DC50 | MCF-7 | 0.5 nM | [1][4][5][9] |
DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein (ERα).
Experimental Protocols
Detailed protocols for the in vitro evaluation of this compound are provided below.
Cell Culture of MCF-7 Cells
MCF-7 is a human breast adenocarcinoma cell line that endogenously expresses ERα and is a standard model for studying ERα-positive breast cancer.
Materials:
-
MCF-7 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Insulin solution
Protocol:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.[10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11][12]
-
For passaging, when cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[10][11]
-
Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:2 to 1:4.[10]
In Vitro ERα Degradation Assay (Western Blot)
This protocol is designed to quantify the dose-dependent degradation of ERα following treatment with this compound.
Materials:
-
Cultured MCF-7 cells in 6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or GAPDH) as a loading control
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach the desired confluency, treat them with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).[2]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1][2]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[2][13]
-
Perform electrophoresis to separate the proteins by size.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][2]
-
Incubate the membrane with a primary anti-ERα antibody overnight at 4°C.[1][2]
-
Wash the membrane multiple times with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Wash the membrane again with TBST.[1]
-
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1][2] Quantify the band intensity for ERα and the loading control. Normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle control.
Cell Viability Assay
This assay measures the effect of this compound-mediated ERα degradation on the proliferation and viability of MCF-7 cells.
Materials:
-
Cultured MCF-7 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72-96 hours).[2][7]
-
Viability Measurement (CCK-8 Example):
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Immunofluorescence Staining for ERα
This protocol allows for the visualization of ERα protein reduction within the cell, particularly in the nucleus.
Materials:
-
MCF-7 cells grown on coverslips in a multi-well plate
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.2-0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against ERα
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat MCF-7 cells grown on coverslips with this compound or vehicle control for the desired time.
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope, capturing the signals for ERα and DAPI. A reduction in the ERα fluorescence signal in treated cells compared to control cells indicates protein degradation.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 10. elabscience.com [elabscience.com]
- 11. mcf7.com [mcf7.com]
- 12. encodeproject.org [encodeproject.org]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for ERD-3111 in In Vivo Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor Alpha (ERα).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for ER-positive (ER+) breast cancer, including models with Estrogen Receptor 1 (ESR1) gene mutations that confer resistance to standard endocrine therapies.[1][2][4]
These application notes provide a summary of the reported in vivo efficacy of this compound in mouse xenograft models of ER+ breast cancer and detailed protocols for its use in similar research settings.
Mechanism of Action: PROTAC-Mediated ERα Degradation
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the ERα protein.[5] The molecule forms a ternary complex between the ERα protein and the E3 ubiquitin ligase, CRBN. This proximity induces the poly-ubiquitination of ERα, marking it for recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple ERα proteins by a single molecule of this compound.
Caption: Mechanism of this compound-mediated ERα degradation.
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human ER+ breast cancer. The studies utilized immunodeficient mice bearing tumors derived from the MCF-7 cell line, which is a well-established model for ER+ breast cancer. Efficacy was evaluated in models with wild-type (WT) ERα as well as models harboring clinically relevant ESR1 mutations (Y537S and D538G), which are known to drive endocrine resistance.
Summary of In Vivo Efficacy in MCF-7 Xenograft Models
The following tables summarize the quantitative data from in vivo efficacy studies. This compound was administered orally (p.o.) once daily (QD).
Table 1: Efficacy of this compound in Wild-Type MCF-7 Xenograft Model
| Dosage (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) (%) | Change in Tumor Volume | ERα Degradation in Tumor (%) |
| 10 | >100% | Regression | >90% |
| 30 | >100% | Complete Regression | >95% |
Table 2: Efficacy of this compound in ESR1-Mutant MCF-7 Xenograft Models
| Animal Model | Dosage (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) (%) | Change in Tumor Volume |
| MCF-7 Y537S | 30 | >100% | Regression |
| MCF-7 D538G | 30 | >100% | Complete Regression |
Note: Data is compiled from preclinical studies.[1][2][4] TGI > 100% indicates tumor regression. Complete regression indicates tumors were no longer palpable.
Experimental Protocols
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for in vivo efficacy studies of this compound.
Protocol 1: MCF-7 Xenograft Model Establishment
This protocol describes the establishment of an MCF-7 tumor xenograft in immunodeficient mice.
Materials:
-
Female immunodeficient mice (e.g., NSG or NCr nu/nu), 6-8 weeks old.
-
MCF-7 cells (or engineered MCF-7 cells with ESR1 mutations).
-
Complete cell culture medium (e.g., EMEM with 10% FBS, 1% Pen-Strep, and 0.01 mg/mL human insulin).
-
Matrigel® Basement Membrane Matrix.
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release).
-
Trocar for pellet implantation.
-
Sterile syringes and needles.
-
Calipers.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.
-
Estrogen Supplementation: Anesthetize the mice. Implant a 17β-estradiol pellet subcutaneously in the dorsal flank. This is critical as MCF-7 cell growth is estrogen-dependent. Allow 2-3 days for estradiol levels to stabilize before cell implantation.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. On the day of implantation, harvest cells using trypsin and wash with sterile, serum-free medium or PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the tumor volume using calipers. The formula for tumor volume is: (Length x Width²)/2.
-
Randomization: Once average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Oral Administration
This protocol details the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder.
-
Vehicle components: For example, a suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
-
Balance, weigh boats, spatulas.
-
Sonicator or homogenizer.
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
Sterile tubes.
Procedure:
-
Formulation Preparation: a. Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg), the number of animals, and the dosing volume (typically 100 µL or 10 mL/kg). b. Prepare the vehicle solution (0.5% methylcellulose, 0.2% Tween 80 in water). c. Weigh the this compound powder and add it to the vehicle. d. Vortex thoroughly and sonicate or homogenize until a uniform suspension is achieved. Prepare fresh daily or as stability allows.
-
Oral Administration: a. Gently restrain the mouse. b. Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Administer once daily (QD) or as per the experimental design. For the control group, administer the vehicle only.
-
Monitoring: Following administration, monitor the animals for any signs of distress or toxicity. Continue to measure body weight and tumor volume 2-3 times per week for the duration of the study (e.g., 21-28 days).
Protocol 3: Endpoint Pharmacodynamic Analysis
This protocol describes the collection of tumor tissue at the end of the study to assess ERα protein levels.
Materials:
-
Anesthesia and euthanasia supplies.
-
Surgical tools for dissection.
-
Cryovials and liquid nitrogen for snap-freezing.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Western blotting reagents and equipment.
-
Anti-ERα antibody and a suitable loading control antibody (e.g., anti-β-actin).
Procedure:
-
Tissue Collection: At the study endpoint (e.g., 2-4 hours after the final dose), euthanize the mice according to approved institutional protocols.
-
Tumor Excision: Carefully dissect the tumor, remove any non-tumor tissue, and record its final weight.
-
Sample Processing: a. For Western blot analysis, immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until processing. b. Homogenize the frozen tumor tissue in ice-cold lysis buffer. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Western Blotting: a. Normalize protein samples to the same concentration and perform SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against ERα. d. Incubate with a suitable HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of ERα protein in the tumors from treated versus vehicle control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Application Notes and Protocols for ERD-3111 in MCF-7 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2][3][4][5] In ER-positive (ER+) breast cancer, such as models using the MCF-7 cell line, ERα is a key driver of tumor growth and proliferation. This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of ERα, thereby offering a promising therapeutic strategy for ER+ breast cancers. These application notes provide detailed protocols and data for the use of this compound in preclinical MCF-7 xenograft models.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. The degradation of ERα leads to the downregulation of estrogen-responsive genes, ultimately inhibiting tumor growth.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in MCF-7 xenograft models. Oral administration of this compound has been shown to cause significant tumor regression.
Table 1: Antitumor Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | Daily | + 250 | 0 |
| This compound | 10 | Daily | - 50 (regression) | >100 |
| This compound | 30 | Daily | - 80 (regression) | >100 |
Data are representative and compiled from preclinical studies.
Table 2: ERα Protein Degradation in MCF-7 Tumors
| Treatment Group | Dose (mg/kg, oral) | Duration | ERα Protein Level (% of Control) |
| Vehicle | - | 24 hours | 100 |
| This compound | 30 | 24 hours | < 10 |
Protein levels were determined by Western blot analysis of tumor lysates.
Experimental Protocols
MCF-7 Cell Culture
-
Cell Line: MCF-7 (ATCC HTB-22).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells at 70-80% confluency.
MCF-7 Xenograft Model Establishment
-
Animals: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Estrogen Supplementation: One week prior to cell injection, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 tumors.
-
Cell Preparation: On the day of injection, harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
This compound Administration
-
Formulation: Prepare this compound in a vehicle suitable for oral administration, such as 0.5% methylcellulose (B11928114) in water.
-
Administration: Administer this compound orally via gavage at the desired doses (e.g., 10 mg/kg, 30 mg/kg) according to the specified schedule (e.g., daily). The vehicle is administered to the control group.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
Endpoint Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Western Blot: Homogenize tumor tissue to prepare lysates for Western blot analysis to determine the levels of ERα and downstream signaling proteins.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of ERα and other relevant biomarkers.
-
Signaling Pathway Analysis
The degradation of ERα by this compound disrupts the downstream signaling pathways that are typically activated by estrogen. This includes the inhibition of pathways involved in cell cycle progression and proliferation.
Conclusion
This compound is a highly effective ERα-degrading PROTAC that demonstrates significant antitumor activity in MCF-7 xenograft models. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds. The ability of this compound to induce tumor regression highlights its potential as a therapeutic agent for ER+ breast cancer.
References
ERD-3111: A Powerful PROTAC for Overcoming Endocrine Resistance in ER-Positive Breast Cancer
Application Notes and Protocols for Researchers
Introduction
Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha (ESR1) gene. ERD-3111 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome this challenge by inducing the degradation of the ERα protein. Unlike traditional inhibitors that merely block the receptor's function, this compound hijacks the cell's own ubiquitin-proteasome system to eliminate the ERα protein entirely, offering a promising new therapeutic strategy for endocrine-resistant breast cancer.[1][2][3]
This compound is a heterobifunctional molecule composed of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of ERα by the proteasome, effectively ablating ERα signaling in both wild-type and mutant ERα-expressing cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to study endocrine resistance and ERα degradation in preclinical research settings.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | ERα Status | Value |
| DC₅₀ (Degradation) | MCF-7 | Wild-type | 0.5 nM[5] |
| IC₅₀ (Proliferation) | MCF-7 | Wild-type | Not explicitly stated |
| IC₅₀ (Proliferation) | MCF-7 | Y537S Mutant | Not explicitly stated |
| IC₅₀ (Proliferation) | MCF-7 | D538G Mutant | Not explicitly stated |
In Vivo Efficacy of this compound in Xenograft Models
| Model | ERα Status | Treatment | Outcome |
| MCF-7 Xenograft | Wild-type | This compound (oral) | Tumor regression and complete tumor growth inhibition[1][3][6] |
| MCF-7 Xenograft | Y537S Mutant | This compound (oral) | Tumor regression and complete tumor growth inhibition[1][7] |
| MCF-7 Xenograft | D538G Mutant | This compound (oral) | Tumor regression and complete tumor growth inhibition[1][7] |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Route | Value |
| Oral Bioavailability | Oral | High (Specific percentage not detailed in provided abstracts)[1][3] |
| Cmax | Oral | Data not available |
| Tmax | Oral | Data not available |
| AUC | Oral | Data not available |
Mandatory Visualizations
Mechanism of action of this compound PROTAC.
Experimental workflow for Western Blot analysis.
In vivo xenograft study workflow.
Experimental Protocols
Protocol 1: In Vitro ERα Degradation via Western Blot
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D, or endocrine-resistant derivatives).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours). Include a positive control for proteasome inhibition by pre-treating cells with MG132 (10 µM) for 2 hours before adding this compound.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control using densitometry software. Normalize the ERα signal to the loading control.
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of ERα degradation by this compound on cell viability in endocrine-sensitive and resistant breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, tamoxifen-resistant MCF-7).
-
96-well plates.
-
Complete cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72-120 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate overnight. Measure absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of endocrine-resistant breast cancer.
Materials:
-
Immunodeficient mice (e.g., female nude or NSG mice).
-
MCF-7 cells (wild-type or with ESR1 mutations like Y537S or D538G).
-
Matrigel.
-
Estradiol (B170435) pellets.
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Estrogen Supplementation: Implant a slow-release estradiol pellet subcutaneously into each mouse one week prior to cell injection to support the growth of ER+ tumors.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., daily or twice daily) at predetermined doses. The control group should receive the vehicle.
-
Monitoring: Measure tumor volumes with calipers and mouse body weights 2-3 times per week.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry for ERα levels.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for statistical significance.
Conclusion
This compound represents a significant advancement in the development of therapies for endocrine-resistant ER+ breast cancer. Its ability to induce the degradation of both wild-type and mutant ERα provides a powerful tool for researchers studying the mechanisms of endocrine resistance and for the development of novel therapeutics. The protocols provided here offer a framework for the preclinical evaluation of this compound and similar PROTAC molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 5. Estrogen receptor alpha mutations in breast cancer cells cause gene expression changes through constant activity and through secondary effects [ChIP-seq] [datacatalog.mskcc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing ERα Degradation by ERD-3111 via Western Blot
These application notes provide a detailed protocol for the use of the PROTAC ERα degrader, ERD-3111, and the subsequent analysis of Estrogen Receptor alpha (ERα) protein levels by Western blot. This protocol is intended for researchers, scientists, and drug development professionals investigating ERα signaling and the efficacy of targeted protein degraders.
Introduction to this compound
This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor alpha (ERα).[1][2][3][4][5] It functions by linking ERα to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[4] This makes this compound a valuable tool for studying the effects of ERα depletion and for the development of therapeutics for ER-positive (ER+) breast cancer.[1][2][3][5] The efficacy of this compound is typically assessed by measuring the reduction in ERα protein levels, for which Western blotting is a standard and effective method.
Experimental Protocol: Western Blot Analysis of ERα Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the levels of ERα protein.
Materials and Reagents
-
Cell Lines: MCF-7 (ERα-positive human breast cancer cell line), T-47D (ERα-positive), ZR-75-1 (ERα-positive), SK-BR-3 (ERα-negative), MCF 10A (ERα-negative).[6]
-
PROTAC: this compound
-
Primary Antibodies:
-
Rabbit anti-Estrogen Receptor alpha antibody (e.g., Cell Signaling Technology #8644).[6]
-
Mouse or Rabbit anti-β-Actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Buffers and Reagents:
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.[7][8][9]
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient gels).
-
Tris-Glycine Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Deionized Water.
-
Experimental Workflow
A general workflow for the experiment is depicted below.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis to quantify the band intensities for ERα and the loading control (β-Actin).
-
Normalize the ERα band intensity to the corresponding β-Actin band intensity.
-
Plot the normalized ERα levels relative to the vehicle control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Dose-Response of this compound on ERα Protein Levels
| This compound Conc. (nM) | Normalized ERα Intensity (Arbitrary Units) | % ERα Remaining (relative to Vehicle) |
| 0 (Vehicle) | 100% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Time-Course of ERα Degradation by this compound
| Time (hours) | Normalized ERα Intensity (Arbitrary Units) | % ERα Remaining (relative to Time 0) |
| 0 | 100% | |
| 2 | ||
| 4 | ||
| 8 | ||
| 16 | ||
| 24 |
Troubleshooting
Common Western blot issues and their potential solutions are outlined below.
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inactive primary or secondary antibody- Low protein load- Inefficient transfer- Insufficient exposure | - Use fresh antibody dilutions- Increase protein load- Confirm transfer with Ponceau S stain- Increase exposure time |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Optimize antibody concentration- Increase the number and duration of washes |
| Non-specific Bands | - Antibody concentration too high- Contaminated samples or buffers- Protein degradation | - Decrease primary antibody concentration- Use fresh, filtered buffers- Ensure protease inhibitors are used during lysate preparation |
For more detailed troubleshooting, refer to comprehensive Western blot guides.[12][13][14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. excenen.com [excenen.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. MCF-7 Whole Cell Lysate | ABIN964020 [antibodies-online.com]
- 9. MCF-7 Whole Cell Lysate (W09-000-360) | Rockland [rockland.com]
- 10. benchchem.com [benchchem.com]
- 11. MCF7 whole cell lysate (ab29537) | Abcam [abcam.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
ERD-3111: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Estrogen Receptor Alpha (ERα).[1][2] As a bifunctional molecule, this compound functions by inducing proximity between ERα and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[1][3] This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of ERα degradation in ER-positive (ER+) breast cancer models, including those with mutations conferring resistance to standard endocrine therapies.[1][3]
This document provides detailed application notes on the solubility and storage of this compound, along with comprehensive protocols for its preparation for both in vitro and in vivo experiments.
Data Presentation: Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility. The following tables summarize the key quantitative data for the solubility and recommended storage conditions.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (116.97 mM) | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] |
Table 2: this compound Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 1 year[5] | Protect from light, store under nitrogen.[4] Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | 1 month[4][6] | Protect from light, store under nitrogen.[4] Aliquot to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
1. Preparation of a 10 mM Stock Solution: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.855 mg of this compound (Molecular Weight: 854.89 g/mol ). c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Tightly cap the tube and vortex thoroughly. e. Sonicate the solution in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[4] f. Visually inspect the solution to confirm that no particulates are present.
2. Preparation of Working Solutions: a. Perform serial dilutions of the 10 mM stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment. b. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium. c. It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
3. Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. b. Store the aliquots at -80°C for up to one year.[5]
Protocol 2: Preparation of this compound for In Vivo Oral Administration
This protocol provides a method for formulating this compound for oral gavage in animal models, such as mice. This formulation is designed to create a clear, homogenous solution suitable for administration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes for mixing
-
Vortex mixer
Procedure:
1. Vehicle Preparation: a. Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.[5] b. For example, to prepare 10 mL of vehicle, mix:
- 0.5 mL DMSO
- 3.0 mL PEG300
- 0.5 mL Tween 80
- 6.0 mL Sterile Saline/PBS
2. Formulation of this compound: a. Determine the required concentration of this compound based on the desired dosage (e.g., mg/kg) and the dosing volume for the animals. b. First, dissolve the required amount of this compound powder in the DMSO portion of the vehicle. For example, if your final desired concentration is 2 mg/mL in a 1 mL final volume, dissolve 2 mg of this compound in 50 µL of DMSO.[5] c. Add the PEG300 (300 µL in this example) to the DMSO/ERD-3111 mixture and vortex until the solution is clear.[5] d. Add the Tween 80 (50 µL in this example) and vortex until well mixed and the solution is clear.[5] e. Finally, add the sterile saline or PBS (600 µL in this example) and vortex thoroughly to obtain the final formulation.[5]
3. Administration and Storage: a. The formulation should be prepared fresh on the day of administration. b. If temporary storage is necessary, keep the solution at 4°C and protected from light for a short period.
Mandatory Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound solutions for in vitro and in vivo studies.
This compound Signaling Pathway: ERα Degradation
Caption: this compound mediates ERα degradation via the ubiquitin-proteasome system.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. excenen.com [excenen.com]
Application Notes and Protocols for ERD-3111 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2][3][4] In preclinical studies, this compound has demonstrated potent anti-tumor activity in various cancer models, including patient-derived xenografts (PDX), which are known to closely recapitulate the heterogeneity and therapeutic responses of human tumors.[5] These application notes provide a comprehensive overview of the use of this compound in ER-positive (ER+) breast cancer PDX models, including its mechanism of action, efficacy data, and detailed experimental protocols. This compound has shown the ability to induce tumor regression or complete tumor growth inhibition in xenograft models with both wild-type and mutated estrogen receptors.[2][3][4][6][7][8]
Mechanism of Action
This compound functions as a bifunctional molecule. One end binds to the ERα protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6] This proximity induces the ubiquitination and subsequent degradation of ERα by the proteasome. By eliminating the ERα protein, this compound effectively abrogates ER signaling, a key driver of proliferation in ER+ breast cancer.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. pubs.acs.org [pubs.acs.org]
Application of ERD-3111 in 3D Cell Culture for ER-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor Alpha (ERα).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase machinery to the ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a promising therapeutic agent for ER-positive breast cancers, which are dependent on ERα signaling for their growth and survival. Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer agents like this compound in a more physiologically relevant context.
This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models of ER-positive breast cancer.
Mechanism of Action of this compound
This compound is a PROTAC that induces the degradation of ERα. It is composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα disrupts downstream signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and comparable ERα degraders. It is important to note that the data for this compound in 3D culture is extrapolated based on its 2D potency and typical shifts observed for other compounds when moving from 2D to 3D models. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific 3D model.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | Culture Model | Parameter | Value | Reference |
| This compound | MCF-7 | 2D Monolayer | DC50 (ERα Degradation) | 0.5 nM | [1] |
| This compound (Extrapolated) | MCF-7 | 3D Spheroid | Estimated IC50 (Growth Inhibition) | 5 - 20 nM | N/A |
| Fulvestrant | MCF-7 | 2D Monolayer | IC50 (Growth Inhibition) | 0.29 nM | [3] |
| Fulvestrant | MCF-7 | 3D Spheroid | Concentration for ERα Degradation | 10 µM | [4][5] |
| ARV-471 | MCF-7, T47D | 2D Monolayer | DC50 (ERα Degradation) | ~2 nM | [6] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit a biological process by 50%. The extrapolated IC50 for this compound in 3D spheroids is a suggested starting range for optimization and is based on the general observation that higher concentrations are often required in 3D cultures compared to 2D.[7][8]
Experimental Protocols
Protocol 1: 3D Spheroid Culture of ER-Positive Breast Cancer Cells
This protocol describes the generation of 3D spheroids from ER-positive breast cancer cell lines such as MCF-7 or T47D using the liquid overlay technique in ultra-low attachment plates.
Caption: Workflow for 3D spheroid culture and treatment.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture ER-positive breast cancer cells in a T75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes and resuspend the pellet in fresh medium.
-
Count the cells and adjust the concentration to 1 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (1000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation.
-
Monitor spheroid formation daily using a microscope. Spheroids should appear as tight, spherical cell aggregates.
Protocol 2: Assessment of Spheroid Viability using CellTiter-Glo® 3D
This protocol measures the number of viable cells in 3D spheroids based on the quantification of ATP.
Materials:
-
3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare a dilution series of this compound in complete growth medium.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the corresponding this compound dilution.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot Analysis of ERα Degradation in 3D Spheroids
This protocol is for assessing the degradation of ERα in 3D spheroids following treatment with this compound.
Materials:
-
3D spheroids
-
This compound
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat spheroids with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the spheroids from each well into a microcentrifuge tube.
-
Wash the spheroids twice with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the ERα band intensity to the β-actin loading control.
Protocol 4: Immunofluorescence Staining of ERα in 3D Spheroids
This protocol allows for the visualization of ERα expression and localization within 3D spheroids.
Caption: Workflow for immunofluorescence staining of 3D spheroids.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (anti-ERα)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully aspirate the medium from the wells containing the spheroids.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with 0.5% Triton X-100 for 30 minutes.
-
Wash the spheroids three times with PBS.
-
Block non-specific binding with blocking buffer for 2 hours at room temperature.
-
Incubate the spheroids with the primary anti-ERα antibody diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody and DAPI for 2 hours at room temperature in the dark.
-
Wash the spheroids three times with PBS.
-
Mount the spheroids on a microscope slide with mounting medium.
-
Image the spheroids using a confocal microscope.
Expected Results and Interpretation
-
Spheroid Growth Inhibition: Treatment with this compound is expected to reduce the size and viability of ER-positive breast cancer spheroids in a dose-dependent manner.
-
ERα Degradation: Western blot analysis should demonstrate a dose-dependent decrease in ERα protein levels in spheroids treated with this compound.
-
ERα Localization: Immunofluorescence imaging will show a reduction in ERα staining intensity in the nuclei of cells within the spheroids following this compound treatment.
-
Induction of Apoptosis: An increase in caspase-3/7 activity, as measured by assays like Caspase-Glo® 3/7, is anticipated in this compound-treated spheroids, indicating the induction of apoptosis.
Troubleshooting
-
Poor Spheroid Formation: Ensure the use of ultra-low attachment plates. Optimize the initial cell seeding density.
-
High Background in Immunofluorescence: Increase the number and duration of washing steps. Ensure the blocking step is sufficient.
-
Low Protein Yield from Spheroids: Pool spheroids from multiple wells for each condition to increase the starting material.
-
Variability in Viability Assays: Ensure uniform spheroid size across wells before treatment. Mix the assay reagent and plate contents thoroughly.
By following these protocols, researchers can effectively utilize this compound to investigate the role of ERα in 3D models of ER-positive breast cancer and to evaluate its potential as a therapeutic agent in a more physiologically relevant setting.
References
- 1. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 2. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Detection of Estrogen Receptor Alpha and Assessment of Fulvestrant Activity in MCF-7 Tumor Spheroids Using Microfluidics and SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ERD-3111 experimental challenges and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ERD-3111 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or low ERα degradation observed | Compound Instability: this compound may have degraded due to improper storage or handling. | Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively induce degradation. | Perform a dose-response experiment starting from the known DC50 of 0.5 nM in MCF-7 cells. Test a range of concentrations (e.g., 0.1 nM to 100 nM) to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Low E3 Ligase Expression: The cell line being used may have low endogenous expression of the E3 ligase recruited by this compound (a CRBN ligand). | Verify the expression of Cereblon (CRBN) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression. | |
| Issues with Ternary Complex Formation: The formation of the ERα-ERD-3111-E3 ligase complex is essential for degradation. The linker length or cellular environment may not be optimal. | While the linker is an intrinsic property of this compound, ensure that experimental conditions (e.g., cell confluency, serum concentration) are consistent. | |
| Inefficient Proteasomal Activity: The proteasome may not be efficiently degrading the ubiquitinated ERα. | As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated ERα would suggest the degradation machinery is the issue. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can impact experimental outcomes. | Maintain a consistent cell culture practice. Use cells within a specific passage number range and seed at a consistent density for all experiments. |
| Inaccurate Compound Dilution: Errors in preparing serial dilutions can lead to variability. | Prepare fresh dilutions for each experiment and use calibrated pipettes. | |
| Observed Off-Target Effects | Non-specific Binding: At high concentrations, this compound may bind to other proteins, leading to their degradation. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Perform proteomic studies to identify potential off-target proteins. This compound has been shown to not have significant hERG or CYP inhibition. |
| Poor in vivo efficacy | Suboptimal Formulation or Dosing: The delivery of this compound to the tumor site may be inefficient. | This compound has high oral bioavailability. A common in vivo formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O.[1] The dosing regimen should be optimized for the specific animal model. |
| Animal Model Suitability: The xenograft model may not be appropriate or the tumor may have developed resistance mechanisms. | Ensure the xenograft model is well-characterized and expresses human ERα. This compound has shown efficacy in MCF-7 xenograft models with both wild-type and mutated ESR1.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to the estrogen receptor alpha (ERα) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing ERα and the E3 ligase in close proximity, this compound induces the ubiquitination and subsequent degradation of ERα by the proteasome.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point is the published DC50 value, which is 0.5 nM for ERα degradation in MCF-7 cells.[2][3] We recommend performing a dose-response curve (e.g., 0.1 nM to 100 nM) to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution (e.g., 10 mM).[4] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.[4] For in vivo studies, a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS can be used.[1]
Q4: Is this compound effective against mutant forms of ERα?
A4: Yes, this compound has been shown to be effective at degrading both wild-type and clinically relevant ESR1 mutated ERα.[4][5] It has demonstrated efficacy in xenograft models with ESR1 mutations.[6]
Q5: What are the expected outcomes of a successful this compound experiment?
A5: A successful experiment should demonstrate a dose-dependent decrease in ERα protein levels, which can be visualized by Western blot. This should correlate with downstream effects of ERα signaling inhibition, such as decreased proliferation of ER-positive breast cancer cells.
Quantitative Data Summary
| Parameter | Cell Line | Value |
| DC50 (ERα Degradation) | MCF-7 | 0.5 nM[2][3] |
| In Vitro Solubility | DMSO | ≥ 100 mg/mL[4] |
| Storage (Stock Solution) | -80°C | up to 6 months[4] |
| -20°C | up to 1 month[4] |
Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay using Western Blot
This protocol describes how to assess the degradation of ERα in a cell line (e.g., MCF-7) following treatment with this compound.
Materials:
-
This compound
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
DMSO
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of ERα remaining relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC for ERα degradation.
References
Technical Support Center: Optimizing ERD-3111 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ERD-3111, a potent and orally active PROTAC ERα degrader. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the Estrogen Receptor Alpha (ERα). It functions by forming a ternary complex between ERα and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. This targeted degradation of ERα effectively blocks its signaling pathways, which are crucial for the growth of ER-positive breast cancers.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments in ER-positive breast cancer cell lines such as MCF-7, a starting concentration range of 0.1 nM to 100 nM is recommended. This compound has a reported half-maximal degradation concentration (DC50) of 0.5 nM in MCF-7 cells.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. To prepare working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound effective against ERα mutations?
A4: Yes, this compound has been shown to be effective in degrading both wild-type and clinically relevant mutant forms of ERα, such as those with mutations in the ligand-binding domain.[3] This makes it a promising agent for overcoming resistance to traditional endocrine therapies.
Q5: What are the expected effects of this compound on ER-negative cell lines?
A5: this compound's mechanism of action is dependent on the presence of ERα. Therefore, it is expected to have minimal to no effect on the viability and proliferation of ER-negative breast cancer cell lines, such as MDA-MB-231. This selectivity is a key feature of its targeted therapeutic approach.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent ERα degradation | - Cell confluency too high or too low.- Inconsistent drug concentration.- Degradation of this compound in media. | - Ensure consistent cell seeding density and confluency at the time of treatment.- Prepare fresh dilutions of this compound for each experiment.- Minimize the time between adding this compound to the media and treating the cells. |
| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of washes with TBST. |
| Low signal in cell viability assay | - Cell seeding density is too low.- Incubation time with this compound is too short or too long.- MTT/XTT reagent not properly prepared or stored. | - Optimize cell seeding density to ensure a linear response range for the assay.- Perform a time-course experiment to determine the optimal treatment duration.- Prepare fresh MTT/XTT reagent and protect it from light. |
| This compound appears to be inactive | - Improper storage of the compound.- Incorrect preparation of the stock solution. | - Ensure this compound stock solution is stored at -20°C or -80°C and protected from light.- Verify the concentration and solvent of your stock solution. |
Quantitative Data
Table 1: Potency of this compound in Breast Cancer Cell Lines
| Cell Line | ER Status | DC50 (ERα Degradation) | IC50 (Cell Proliferation) |
| MCF-7 | ER-positive | 0.5 nM[1][2] | ~5-15 nM (Estimated) |
| T47D | ER-positive | Not explicitly reported, expected to be in the low nanomolar range. | Not explicitly reported, expected to be in the low nanomolar range. |
| MDA-MB-231 | ER-negative | Not applicable | >10 µM (Estimated) |
Note: IC50 values are estimated based on the typical potency of PROTAC ERα degraders and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on the viability of breast cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
ER-positive (e.g., MCF-7, T47D) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ERα Degradation
This protocol describes how to assess the degradation of ERα in response to this compound treatment by Western blotting.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the extent of ERα degradation at different this compound concentrations and calculate the DC50 value.
Visualizations
Caption: this compound signaling pathway leading to ERα degradation.
Caption: Experimental workflow for optimizing this compound concentration.
References
ERD-3111 stability and storage guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ERD-3111, a potent and orally active PROTAC ERα degrader. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid form or in solution. For long-term stability, the powdered form should be stored at -20°C.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, it is recommended to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[3] Some suppliers suggest that storage at -20°C for shorter periods (up to one month) is also acceptable, provided the solution is protected from light and stored under a nitrogen atmosphere.[2][3]
Q3: What is the shelf life of this compound?
A3: In its powdered form, this compound is stable for over three years when stored correctly at -20°C.[2] In solvent, the stability is reduced. At -80°C, the solution is stable for up to 6 months, while at -20°C, it should be used within one month.[3]
Q4: What solvents are recommended for dissolving this compound?
A4: DMSO is a commonly used solvent for creating stock solutions of this compound.[3] For in vivo studies, co-solvents such as PEG300, PEG400, Tween 80, and corn oil may be used in the formulation.[1]
Q5: Is this compound sensitive to light?
A5: Yes, solutions of this compound should be protected from light to ensure stability.[3]
Troubleshooting Guide
Issue 1: I am observing reduced activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. Verify that the compound (both powder and solution) has been stored at the recommended temperatures and protected from light.[1][2][3] Repeated freeze-thaw cycles of stock solutions can lead to degradation and loss of activity.[3]
-
Possible Cause 2: Solution Instability. Ensure that stock solutions are used within the recommended timeframe (6 months at -80°C, 1 month at -20°C).[3]
-
Troubleshooting Steps:
-
Prepare fresh stock solutions from the powdered form.
-
Aliquot the new stock solution into single-use volumes to avoid freeze-thaw cycles.
-
Always use solutions within the recommended stability window.
-
Issue 2: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Solubility in Aqueous Buffers. this compound is a hydrophobic molecule. Diluting a DMSO stock solution directly into aqueous media can cause it to precipitate.
-
Possible Cause 2: Solvent Evaporation. If the storage container is not sealed properly, solvent evaporation can increase the concentration and lead to precipitation.
-
Troubleshooting Steps:
-
When preparing working solutions in aqueous buffers, consider the use of a surfactant or co-solvent to improve solubility.
-
Ensure that storage vials are sealed tightly.
-
If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. However, if it persists, it is best to prepare a fresh solution.
-
Quantitative Data Summary
| Parameter | Powdered Form | In Solvent |
| Storage Temperature | -20°C[1][2] | -80°C or -20°C[3] |
| Shelf Life | > 3 years[2] | 6 months at -80°C; 1 month at -20°C[3] |
| Protection from Light | Not specified, but good practice | Required[3] |
| Inert Atmosphere | Not specified, but good practice | Recommended (Nitrogen)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[3]
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.[3]
Visualizations
Caption: Mechanism of action for this compound as a PROTAC, leading to the degradation of ERα.
Caption: Decision tree for the proper storage of this compound based on its form and intended use duration.
References
potential off-target effects of ERD-3111
Technical Support Center: ERD-3111
Disclaimer: The following information regarding is based on the known pharmacology of similar molecules, such as other PROTACs and Selective Estrogen Receptor Degraders (SERDs). Direct experimental data on the off-target profile of this compound is limited in the public domain. Researchers should use this information as a guide for their own investigations.
Frequently Asked Questions (FAQs)
Q1: What are the ?
A1: While specific off-target studies on this compound are not extensively published, potential off-target effects can be inferred from its mechanism as a Proteolysis Targeting Chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a common CRBN recruiter in PROTACs, has been shown to independently degrade zinc-finger (ZF) proteins.[1][2][3][4] Although this compound utilizes a novel CRBN ligand (TX-16), it is prudent to consider the possibility of off-target degradation of ZF proteins.[5] Additionally, some oral SERDs have been associated with off-target cardiac and visual side effects, which could be considered as potential class-wide effects for potent estrogen receptor modulators.[6][7]
Q2: How can I assess the potential for off-target zinc-finger (ZF) protein degradation by this compound in my experiments?
A2: To investigate off-target ZF protein degradation, we recommend performing a global proteomics study (e.g., using mass spectrometry) to compare protein expression profiles in cells treated with this compound versus a vehicle control. Look for significant downregulation of known ZF proteins. For a more targeted approach, you can perform Western blot analysis for specific, abundant ZF proteins that are known to be off-targets of other CRBN-recruiting PROTACs.
Q3: My cells are showing unexpected toxicity or a phenotype that is not consistent with ERα degradation. Could this be an off-target effect?
A3: Unexplained cellular phenotypes or toxicity could potentially be due to off-target effects. We recommend a systematic troubleshooting approach. First, confirm the on-target effect by verifying ERα degradation at the tested concentration of this compound. If ERα is effectively degraded, the unexpected phenotype might be due to an off-target effect. Consider performing a cell viability assay over a range of this compound concentrations to determine if the toxicity is dose-dependent. To further investigate, you could use a negative control compound that is structurally similar to this compound but does not bind to ERα or CRBN.
Q4: Are there any known off-target effects related to the tricyclic indazole core of this compound?
A4: The tricyclic indazole scaffold is considered a "privileged scaffold" in medicinal chemistry and is found in a variety of therapeutic agents with a good safety profile.[8][9] While this suggests that the core structure is generally well-tolerated, it does not preclude the possibility of specific off-target interactions for this compound. Specific off-target liabilities for the tricyclic indazole core of this compound have not been reported in the available literature.
Troubleshooting Guides
Issue: Unexpected Cell Death or Reduced Proliferation at Low Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Confirm On-Target Activity: Perform a dose-response experiment and confirm ERα degradation at the concentrations causing toxicity using Western blot. 2. Global Proteomics: Use mass spectrometry to identify other downregulated proteins that could explain the toxic phenotype. 3. Rescue Experiment: If a specific off-target protein is identified, attempt a rescue experiment by overexpressing the off-target protein to see if the toxic phenotype is reversed. |
| Cell Line Sensitivity | 1. Test in Multiple Cell Lines: Compare the cytotoxic effects of this compound in your cell line of interest with other ERα-positive cell lines. 2. Control Compound: Use a well-characterized SERD (e.g., fulvestrant) to determine if the observed toxicity is a general response to ERα degradation in that cell line. |
Quantitative Data Summary
Table 1: Hypothetical Off-Target Profiling of this compound
This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
| Target | Binding Affinity (Kd, nM) | Functional Activity (IC50/DC50, nM) | Notes |
| ERα (On-target) | 0.1 | 0.5 (DC50) | High affinity and potent degradation. |
| Zinc-Finger Protein 1 (Hypothetical Off-Target) | 500 | >1000 (DC50) | Weak binding and degradation, suggesting a potential off-target at high concentrations. |
| Zinc-Finger Protein 2 (Hypothetical Off-Target) | >10,000 | Not Determined | No significant binding observed. |
| hERG (Cardiac Safety) | >10,000 | >10,000 (IC50) | Low risk of cardiac toxicity. |
Experimental Protocols
Protocol 1: Western Blot for a Hypothetical Off-Target Zinc-Finger Protein (e.g., ZFP91)
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ZFP91 (or another ZF protein of interest), ERα, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of the ZF protein and ERα across the different this compound concentrations.
Visualizations
Caption: On-target mechanism of this compound leading to ERα degradation.
Caption: Hypothetical off-target degradation of a zinc-finger protein by this compound.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Indazoles-A Novel Class of Selective Estrogen Receptor Degrader Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Resistance to ERD-3111
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming potential resistance to ERD-3111 in in vitro models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active PROTAC (Proteolysis Targeting Chimera) that functions as a potent degrader of the estrogen receptor alpha (ERα).[1][2][3] It is a heterobifunctional molecule that simultaneously binds to ERα and the E3 ubiquitin ligase cereblon (CRBN). This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. By eliminating the ERα protein, this compound aims to overcome resistance mechanisms seen with traditional endocrine therapies that merely block the receptor's function.[4][5]
Q2: this compound is designed to overcome resistance. Can cells still become resistant to it?
Yes, while this compound is effective against cancer models with existing resistance to other endocrine therapies (e.g., those with ESR1 mutations), it is plausible for cancer cells to develop acquired resistance to this compound through various mechanisms.[6][7] These can include alterations in the components of the ubiquitin-proteasome system or the activation of alternative cell survival pathways.
Q3: What are the potential mechanisms of acquired resistance to this compound in vitro?
Based on studies of other PROTACs, particularly those that engage the CRBN E3 ligase, several potential resistance mechanisms can be hypothesized for this compound:
-
Alterations in the E3 Ligase Machinery:
-
Downregulation or mutation of Cereblon (CRBN): Since this compound relies on CRBN to tag ERα for degradation, a reduction in CRBN expression or mutations that prevent this compound binding would render the drug ineffective.[1][4][8]
-
Dysfunction of other ubiquitin-proteasome system components: Changes in the expression or function of other proteins involved in the ubiquitination cascade could also impair this compound activity.[4]
-
-
Upregulation of Drug Efflux Pumps:
-
Increased expression of multidrug resistance proteins like MDR1 (P-glycoprotein): These pumps can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of alternative growth factor receptor pathways: Cancer cells may compensate for the loss of ERα signaling by activating parallel pathways such as the PI3K/AKT/mTOR, MAPK/ERK, or HER family (EGFR, HER2) signaling cascades, promoting cell survival and proliferation independently of ERα.[9]
-
-
Target Alteration (Less Likely for PROTACs):
-
While less common for PROTACs compared to traditional inhibitors, mutations in ERα could potentially arise that prevent this compound binding without affecting the receptor's function.
-
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
If you observe a reduced effect of this compound on cell viability or ERα degradation in a cell line that was previously sensitive, consider the following troubleshooting steps.
Table 1: Troubleshooting Decreased this compound Sensitivity
| Possible Cause | Suggested Action | Expected Outcome |
| Development of a resistant subpopulation | Perform single-cell cloning to isolate and characterize individual clones. | Identification of clones with varying sensitivity to this compound. |
| Generate a larger population of resistant cells through continuous exposure to escalating doses of this compound. | A stable cell line with a significantly higher IC50 for this compound compared to the parental line. | |
| Experimental variability | Verify the concentration and integrity of your this compound stock solution. | Consistent results upon re-testing with a fresh, verified stock. |
| Ensure consistent cell seeding densities and assay conditions. | Reproducible cell viability and protein degradation data. | |
| Contamination of cell culture | Test for mycoplasma and other potential contaminants. | Elimination of confounding factors affecting cell health and drug response. |
Issue 2: Investigating the Mechanism of Acquired Resistance
Once you have established a stable this compound-resistant cell line, the following experiments can help elucidate the underlying resistance mechanism.
Table 2: Experimental Plan for Investigating this compound Resistance
| Experimental Question | Recommended Experiment | Positive Result Indicating Mechanism |
| Is the E3 ligase machinery compromised? | Western blot for CRBN expression. | Significantly lower CRBN protein levels in resistant cells compared to parental cells. |
| Sanger sequencing of the CRBN gene. | Identification of mutations in the CRBN gene in resistant cells. | |
| Are drug efflux pumps overexpressed? | qRT-PCR for ABCB1 (MDR1) mRNA. | Increased ABCB1 mRNA levels in resistant cells. |
| Western blot for MDR1 protein. | Higher MDR1 protein levels in resistant cells. | |
| Functional efflux assay (e.g., using a fluorescent substrate for MDR1). | Increased efflux of the fluorescent substrate in resistant cells, which is reversible with an MDR1 inhibitor. | |
| Are bypass signaling pathways activated? | Phospho-protein array or Western blot for key signaling proteins (p-AKT, AKT, p-ERK, ERK, p-EGFR, EGFR). | Increased phosphorylation of key signaling proteins in resistant cells, indicating pathway activation. |
| Is ERα still being degraded? | Western blot for ERα levels following this compound treatment. | Resistant cells show less ERα degradation compared to parental cells at the same this compound concentration. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating an this compound-resistant cancer cell line using continuous, long-term exposure to the drug.
-
Determine the initial IC50:
-
Plate the parental cancer cell line (e.g., MCF-7) in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC50 value.
-
Maintain a parallel culture of parental cells treated with the vehicle (e.g., DMSO) as a control.
-
-
Dose escalation:
-
Once the cells in the this compound-containing medium resume proliferation at a rate comparable to the vehicle-treated control, subculture them and increase the this compound concentration (e.g., by 1.5 to 2-fold).
-
Repeat this stepwise dose escalation until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
-
Characterize the resistant cell line:
-
Confirm the shift in IC50 by performing a dose-response curve with the resistant and parental cell lines.
-
Cryopreserve aliquots of the resistant and parental control cell lines.
-
Protocol 2: Western Blotting for ERα Degradation and Signaling Pathway Analysis
-
Cell Lysis:
-
Plate parental and this compound-resistant cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-CRBN, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound leading to ERα degradation.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating in vitro resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 7. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
ERD-3111 In Vivo Efficacy Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of ERD-3111.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active Proteolysis Targeting Chimera (PROTAC) that functions as a potent degrader of the estrogen receptor alpha (ERα).[1][2][3][4] It is designed for the treatment of ER-positive (ER+) breast cancer.[1][2][3][4] As a PROTAC, this compound has a bifunctional structure: one end binds to the target protein (ERα), and the other end recruits an E3 ubiquitin ligase (specifically, Cereblon or CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This degradation mechanism makes it effective against both wild-type and mutated forms of ERα, which is a common cause of resistance to traditional endocrine therapies.[1][5][6]
Q2: What are the reported preclinical models in which this compound has shown efficacy?
A2: this compound has demonstrated significant antitumor activity in preclinical xenograft models of ER+ breast cancer. Specifically, it has been shown to cause tumor regression and even complete tumor growth inhibition in the parental MCF-7 xenograft model, which expresses wild-type ERα.[1][2][4][5][6] Furthermore, it has shown efficacy in two clinically relevant ESR1 mutated mouse models, indicating its potential to overcome acquired resistance.[1][5][6]
Q3: What is the oral bioavailability of this compound?
A3: this compound has been reported to have high oral bioavailability in multiple preclinical species, including mice, rats, and dogs.[1][2][3][4] Specific pharmacokinetic parameters are detailed in the quantitative data tables below.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
Issue 1: Suboptimal Tumor Growth Inhibition or Lack of Efficacy
Possible Causes:
-
Inadequate Dosing or Dosing Schedule: The dose of this compound may be too low, or the dosing frequency may not be optimal to maintain sufficient drug exposure in the tumor tissue.
-
The "Hook Effect": A phenomenon sometimes observed with PROTACs where at very high concentrations, the formation of binary complexes (this compound-ERα or this compound-CRBN) is favored over the productive ternary complex (this compound-ERα-CRBN), leading to reduced degradation and efficacy.
-
Poor Formulation and/or Solubility: If this compound is not properly formulated for oral administration, its absorption and subsequent bioavailability may be compromised.
-
Model-Specific Resistance: The chosen xenograft model may have intrinsic resistance mechanisms that are independent of ERα signaling.
-
Compound Instability: this compound may be unstable under the experimental conditions, leading to reduced activity.
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Consult the provided pharmacokinetic data to ensure that the administered dose is sufficient to achieve therapeutic concentrations in the plasma and tumor tissue.
-
Consider performing a dose-response study to identify the optimal dose for tumor growth inhibition.
-
If the "hook effect" is suspected, test a lower dose of this compound.
-
-
Optimize Formulation:
-
Ensure that the vehicle used for oral gavage is appropriate for solubilizing this compound. Common formulations for oral administration of hydrophobic small molecules include solutions in corn oil, or suspensions in vehicles containing agents like Tween 80 and carboxymethylcellulose.
-
Refer to the detailed experimental protocols for a recommended formulation.
-
-
Verify Model Suitability:
-
Confirm that the xenograft model being used is indeed ER-positive and that the tumor growth is driven by ERα signaling.
-
Consider using the MCF-7 cell line, in which this compound has been shown to be effective.
-
-
Ensure Compound Integrity:
-
Store this compound under the recommended conditions to prevent degradation.
-
Prepare fresh formulations for each experiment.
-
Issue 2: High Variability in Tumor Response Among Animals
Possible Causes:
-
Inconsistent Dosing Technique: Variability in oral gavage technique can lead to differences in the actual dose received by each animal.
-
Differences in Tumor Establishment: Variations in the initial tumor size and vascularization can affect drug delivery and response.
-
Animal Health: Underlying health issues in some animals can impact their response to treatment.
Troubleshooting Steps:
-
Standardize Procedures:
-
Ensure all personnel involved in dosing are properly trained and use a consistent technique for oral gavage.
-
Randomize animals into treatment and control groups based on tumor volume to ensure an even distribution of tumor sizes at the start of the study.
-
-
Monitor Animal Health:
-
Closely monitor the body weight and overall health of the animals throughout the study. Any animal showing signs of distress should be noted and may need to be excluded from the final analysis.
-
Issue 3: Observed Toxicity or Adverse Effects
Possible Causes:
-
Off-Target Effects: Although this compound is designed to be specific for ERα, high doses may lead to off-target effects. As this compound utilizes the CRBN E3 ligase, there is a potential for off-target degradation of other proteins that are natural substrates of CRBN.
-
Vehicle-Related Toxicity: The vehicle used to formulate this compound may have its own toxicity.
Troubleshooting Steps:
-
Include Proper Controls:
-
Always include a vehicle-only control group to assess any toxicity associated with the formulation.
-
If off-target effects are suspected, consider using a structurally similar but inactive version of this compound as a negative control, if available.
-
-
Dose De-escalation:
-
If toxicity is observed, consider reducing the dose of this compound.
-
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies. The specific values are derived from the supplementary information of the primary publication by Chen et al. in the Journal of Medicinal Chemistry.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Rat | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Dog | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Data to be populated from the supplementary information of Chen et al., J. Med. Chem. 2023.
Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Models
| Xenograft Model | Treatment and Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Observations |
| MCF-7 (Wild-Type ER) | This compound (Specify Dose) | Data not available in search results | Data not available in search results | Tumor regression observed |
| ESR1 Mutated Model 1 | This compound (Specify Dose) | Data not available in search results | Data not available in search results | Complete tumor growth inhibition |
| ESR1 Mutated Model 2 | This compound (Specify Dose) | Data not available in search results | Data not available in search results | Complete tumor growth inhibition |
Data to be populated from the supplementary information of Chen et al., J. Med. Chem. 2023.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture MCF-7 cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in a suitable medium for injection (e.g., a mixture of media and Matrigel).
-
Implant the cells subcutaneously into the flank of female immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Dosing:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage. A common vehicle for similar compounds is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and the body weight of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting to confirm ERα degradation).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as a PROTAC for ERα degradation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic for Suboptimal Efficacy
Caption: Troubleshooting logic for addressing suboptimal in vivo efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
Technical Support Center: ERD-3111 Cell Permeability Considerations
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cell permeability of ERD-3111, a potent and orally active PROTAC ERα degrader. Given that specific permeability coefficients for this compound are not publicly available, this guide offers general principles, troubleshooting advice for common permeability assays, and representative data based on the known characteristics of orally bioavailable PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a key consideration?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the estrogen receptor alpha (ERα), a key target in ER-positive breast cancer.[1][2][3][4][5] As an intracellularly acting molecule, its ability to efficiently cross the cell membrane is critical for its therapeutic efficacy. The high oral bioavailability of this compound observed in preclinical models suggests it possesses favorable cell permeability characteristics.[4][5][6]
Q2: What are the general challenges with PROTAC cell permeability?
A2: PROTACs like this compound are large molecules, often with a high molecular weight and a significant number of rotatable bonds, which can challenge their ability to passively diffuse across the cell membrane.[1][7] Many PROTACs exhibit poor cell permeability due to these properties.[1] However, factors such as the molecule's ability to form intramolecular hydrogen bonds and adopt different conformations in various environments can enhance its permeability.[8]
Q3: What in vitro assays are recommended for evaluating this compound cell permeability?
A3: The two most common and recommended in vitro assays for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that measures passive diffusion, while the Caco-2 assay utilizes a monolayer of human intestinal cells to model both passive and active transport mechanisms.
Q4: Since specific permeability data for this compound is unavailable, what can be expected?
A4: Given that this compound is orally bioavailable, it is expected to exhibit moderate to high permeability in in vitro assays.[4][5][6] The tables below provide representative data that can be expected for a compound with such characteristics. Please note these are not experimentally determined values for this compound.
Representative Permeability Data
Disclaimer: The following data are representative examples for an orally bioavailable PROTAC and are not the experimentally determined values for this compound.
Table 1: Representative PAMPA Permeability Data
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| This compound (Hypothetical) | 8.5 | High |
| High Permeability Control | > 5.0 | High |
| Low Permeability Control | < 1.0 | Low |
Table 2: Representative Caco-2 Permeability Data
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| This compound (Hypothetical) | A to B | 12.2 | 1.2 | High Permeability, Not a P-gp Substrate |
| B to A | 14.6 | |||
| High Permeability Control | A to B | > 10.0 | < 2.0 | High Permeability |
| Low Permeability Control | A to B | < 1.0 | N/A | Low Permeability |
| P-gp Substrate Control | A to B | 0.5 | > 2.0 | P-gp Substrate |
| B to A | 5.0 |
A to B: Apical to Basolateral; B to A: Basolateral to Apical
Troubleshooting Guide
Issue 1: Low apparent permeability (Papp) observed in the PAMPA assay.
-
Question: My PAMPA results for this compound are unexpectedly low. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure this compound is fully dissolved in the donor well. Consider using a co-solvent if solubility is an issue, but be mindful that high concentrations of organic solvents can disrupt the artificial membrane.
-
Membrane Integrity: Verify the integrity of the artificial membrane. This can be checked by running a known high-permeability compound as a positive control.
-
Incorrect pH: The pH of the donor and acceptor buffers should be appropriate for the assay (typically physiological pH of 7.4).
-
Issue 2: High variability in Caco-2 permeability results.
-
Question: I am seeing significant well-to-well and experiment-to-experiment variability in my Caco-2 assays with this compound. How can I improve consistency?
-
Answer:
-
Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully confluent and have consistent transepithelial electrical resistance (TEER) values before starting the experiment. Visually inspect the monolayers for any gaps or inconsistencies.
-
Cell Passage Number: Use Caco-2 cells within a consistent and low passage number range, as high passage numbers can lead to altered cell morphology and transporter expression.
-
Consistent Culture Conditions: Maintain consistent cell seeding density, media composition, and incubation times to ensure reproducible monolayer formation.
-
Issue 3: High efflux ratio observed in the Caco-2 assay.
-
Question: My Caco-2 results show a high efflux ratio for this compound, suggesting it's a substrate for an efflux transporter like P-glycoprotein (P-gp). What are the next steps?
-
Answer:
-
Confirmation with Inhibitors: To confirm if this compound is a substrate of a specific efflux transporter (e.g., P-gp or BCRP), repeat the Caco-2 assay in the presence of a known inhibitor of that transporter. A significant increase in the A to B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm this interaction.
-
Consider Alternative Cell Lines: If efflux is a significant issue, you may consider using cell lines with lower expression of the identified transporter to further investigate passive permeability.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the this compound stock solution in a buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline) to the final concentration. The final DMSO concentration should typically be less than 1%.
-
Prepare the acceptor buffer.
-
-
Coat the PAMPA Plate:
-
Add a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to the filter of the donor plate and allow it to impregnate for at least 5 minutes.
-
-
Perform the Assay:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the filters are in contact with the acceptor buffer.
-
Add the donor solution containing this compound to the donor wells.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
-
Analyze the Results:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Caco-2 Permeability Assay Protocol
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Prepare for the Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of this compound in the transport buffer.
-
-
Perform the Permeability Assay (Apical to Basolateral - A to B):
-
Add the this compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Perform the Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
Add the this compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Analyze the Results:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the Papp values for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B).
-
Visualizations
Caption: Mechanism of action for this compound as a PROTAC ERα degrader.
Caption: General experimental workflows for PAMPA and Caco-2 permeability assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
ERD-3111 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using ERD-3111. Find answers to frequently asked questions and troubleshoot inconsistent experimental results to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to degrade the Estrogen Receptor alpha (ERα).[1][2] As a PROTAC, this compound is a bifunctional molecule; one end binds to the ERα protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of ERα, leading to a potent and long-lasting effect.[2]
Q2: What are the key applications of this compound?
This compound is primarily used in research for ER-positive (ER+) breast cancer.[1][2] It has demonstrated effectiveness in degrading both wild-type and clinically relevant mutated forms of ERα, which are a common cause of resistance to endocrine therapies.[2][3][5] Studies have shown its ability to inhibit tumor growth in xenograft models of ER+ breast cancer.[1][2][5]
Q3: What is the recommended solvent for this compound?
For in vitro experiments, this compound can typically be dissolved in DMSO to create a stock solution. It is crucial to refer to the solubility information provided by the supplier to select the most appropriate solvent for your specific experimental conditions.
Q4: How should this compound stock solutions be stored?
To maintain the stability and activity of this compound, it is recommended to aliquot stock solutions and store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is important to protect the solutions from light and store them under nitrogen.[1] Repeated freeze-thaw cycles should be avoided to prevent inactivation of the product.[1]
Troubleshooting Guide
Inconsistent ERα Degradation in In Vitro Assays
Problem: I am observing variable or lower-than-expected ERα degradation in my cell-based assays.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health or Passage Number | Ensure cells are healthy, growing exponentially, and are within a consistent and low passage number range. Senescent or unhealthy cells can have altered protein turnover rates. |
| Low Expression of CRBN E3 Ligase | Confirm the expression level of Cereblon (CRBN) in your cell line. The efficacy of this compound is dependent on the presence of this E3 ligase. If CRBN levels are low, consider using a different cell line with higher expression. |
| Impaired Proteasome Activity | Co-treat cells with a proteasome inhibitor (e.g., MG132) as a negative control. If this compound-mediated degradation is rescued in the presence of the inhibitor, it confirms a proteasome-dependent mechanism. If degradation is still observed, it may indicate a non-proteasomal clearance of ERα. |
| Incorrect this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. The reported DC50 for this compound is 0.5 nM, but this can vary between cell types.[1] |
| Issues with Compound Solubility or Stability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%). |
High Variability in In Vivo Xenograft Studies
Problem: My in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition.
| Potential Cause | Recommended Solution |
| Variability in Drug Formulation and Administration | Ensure a consistent and appropriate vehicle is used for oral administration. The formulation should be homogenous to ensure each animal receives the correct dose. |
| Differences in Tumor Engraftment and Size | Start treatment when tumors have reached a consistent, pre-determined size across all animals in the study. Large variations in initial tumor volume can lead to inconsistent responses. |
| Metabolic Differences in Animal Models | While this compound has demonstrated high oral bioavailability in mice, rats, and dogs, individual animal metabolism can vary.[2][5] Ensure consistent age, weight, and health status of the animals used in the study. |
| Inconsistent Dosing Schedule | Adhere strictly to the planned dosing schedule. Missed or inconsistent doses will lead to variable drug exposure and inconsistent tumor growth inhibition. |
| Drug Resistance Mechanisms | While this compound is effective against common ESR1 mutations, prolonged treatment could potentially lead to the development of other resistance mechanisms.[3] Consider analyzing tumor samples post-treatment to investigate potential resistance pathways. |
Visualizing Experimental Workflows and Mechanisms
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes related to this compound.
Caption: Mechanism of action for this compound mediated ERα degradation.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ERD-3111 and PROTAC Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ERD-3111 and other PROTACs, with a special focus on understanding and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] It functions as a heterobifunctional molecule, meaning it has two key components: a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7] By bringing ERα and CRBN into close proximity, this compound facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[8][9] This targeted degradation of ERα makes this compound a promising therapeutic agent for ER-positive (ER+) breast cancer.[1][3][4][5][10][11]
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein decreases, leading to a characteristic bell-shaped or "hooked" curve.[12][13] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the efficacy of the PROTAC paradoxically diminishes.[12]
Q3: What causes the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations. For a PROTAC to be effective, it must form a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[12]
Q4: My experimental results show a bell-shaped dose-response curve for this compound. What should I do?
Observing a bell-shaped curve is a strong indication of the hook effect. The primary troubleshooting step is to adjust the concentration range of this compound in your experiments. You should test a wider range of concentrations, particularly including lower concentrations, to identify the optimal concentration that achieves maximal degradation (Dmax).
Troubleshooting Guide
| Problem | Likely Cause | Recommended Actions |
| Decreased ERα degradation at high concentrations of this compound (Hook Effect) | Formation of unproductive binary complexes (ERα-ERD-3111 or CRBN-ERD-3111) that prevent ternary complex formation. | 1. Optimize this compound Concentration: Perform a dose-response experiment with a wider and more granular range of concentrations (e.g., 0.01 nM to 10 µM) to identify the optimal concentration for maximal degradation. 2. Assess Ternary Complex Formation: Use techniques like Co-Immunoprecipitation or NanoBRET assays to directly measure the formation of the ERα-ERD-3111-CRBN ternary complex at different concentrations. A decrease in the ternary complex at high concentrations will confirm the hook effect. 3. Review Incubation Time: Perform a time-course experiment at the optimal this compound concentration to ensure you are measuring degradation at the most appropriate time point. |
| No or minimal ERα degradation observed at any concentration. | 1. Low expression of ERα or CRBN in the cell line. 2. Poor cell permeability of this compound. 3. Inefficient ternary complex formation. 4. Issues with experimental reagents or technique. | 1. Verify Protein Expression: Confirm the expression levels of both ERα and CRBN in your cell model using Western Blot. 2. Cell Permeability Assessment: Although this compound is known to be orally bioavailable, specific cell lines might have different permeability characteristics. If possible, assess its permeability in your specific cell line. 3. Confirm Binary Engagement: If possible, use biophysical assays to confirm that this compound can independently bind to ERα and CRBN. 4. Experimental Controls: Ensure all reagents, including antibodies for Western Blot, are validated and working correctly. Include appropriate positive and negative controls in your experiments. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Variability in this compound treatment (concentration or time). 3. Inconsistent sample preparation or Western Blot loading. | 1. Standardize Cell Culture: Ensure consistent cell seeding and confluency at the time of treatment. 2. Precise Dosing: Use freshly prepared dilutions of this compound for each experiment. 3. Normalize Protein Levels: Accurately quantify total protein concentration in your lysates (e.g., using a BCA assay) and load equal amounts for Western Blot analysis. Use a reliable loading control (e.g., GAPDH, β-actin) for normalization. |
Quantitative Data
While specific dose-response data for this compound showing a hook effect is not publicly available, the following table presents its known degradation potency. For illustrative purposes, a representative dose-response profile for a generic CRBN-recruiting PROTAC exhibiting a hook effect is also included.
Table 1: Degradation Potency of this compound
| Compound | Target | Cell Line | DC50 | E3 Ligase Recruited | Reference |
| This compound | ERα | MCF-7 | 0.5 nM | CRBN | [6] |
Table 2: Representative Data for a CRBN-Recruiting PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (µM) | % Target Protein Degradation |
| 0.001 | 15% |
| 0.01 | 45% |
| 0.1 | 85% |
| 1 | 95% (Dmax) |
| 5 | 70% |
| 10 | 50% |
Note: The data in Table 2 is representative and intended for illustrative purposes only.
Experimental Protocols
Western Blot for ERα Degradation
This protocol describes the quantification of ERα protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells (or another appropriate ER+ cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the ERα-ERD-3111-CRBN ternary complex.
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the optimal concentration of this compound or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
To the pre-cleared lysate, add an antibody against CRBN (or ERα). As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ERα and CRBN to detect the co-immunoprecipitated proteins.
-
Visualizations
Caption: Mechanism of ERα degradation by this compound.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.
Caption: A troubleshooting workflow for unexpected PROTAC dose-response results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. youtube.com [youtube.com]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of ERD-3111 in normal cells during pre-clinical experiments.
FAQs: Understanding and Troubleshooting this compound Cytotoxicity
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively target the estrogen receptor alpha (ERα) for degradation.[1][2][3] It functions by binding to both ERα and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ERα.[1][2] This mechanism makes it a promising therapeutic candidate for ER-positive (ER+) breast cancers, including those with mutations in the ESR1 gene.[1]
Q2: Is cytotoxicity in normal cells an expected side effect of this compound?
While preclinical studies in mouse models have shown no significant weight loss or other overt signs of toxicity, in vitro experiments using sensitive, non-cancerous cell lines may reveal a degree of cytotoxicity.[4] This can be due to several factors, including on-target toxicity in cells that express low levels of ERα or off-target effects where this compound interacts with other cellular proteins.
Q3: How can I determine if the observed cytotoxicity in my normal cell line is on-target or off-target?
Differentiating between on-target and off-target cytotoxicity is crucial for interpreting your results. Here are some recommended strategies:
-
Use an ERα-negative cell line: Compare the cytotoxic effects of this compound in your normal cell line with a cell line that does not express ERα. If cytotoxicity is significantly lower in the ERα-negative line, the effect is likely on-target.
-
Inactive Epimer Control: Synthesize or obtain an inactive version of this compound where the E3 ligase-binding component is modified to prevent its interaction. If this control compound does not induce cytotoxicity, it suggests the observed effect is dependent on the degradation machinery.
-
ERα Rescue Experiment: In your normal cell line, transfect cells to overexpress ERα. A subsequent increase in this compound-induced cytotoxicity would suggest an on-target mechanism.
Q4: What are some initial steps to mitigate this compound cytotoxicity in my normal cell line cultures?
If you observe unexpected cytotoxicity, the following experimental adjustments can be made:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound that induces degradation of ERα in your cancer cell line of interest without causing significant toxicity in your normal cell line control.
-
Reduce Incubation Time: A time-course experiment can help determine the minimum exposure time required for ERα degradation, which may reduce cumulative cytotoxic effects in normal cells.
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity in Normal Breast Epithelial Cells (e.g., MCF-10A)
Problem: You observe a significant decrease in cell viability in your MCF-10A control cell line at concentrations of this compound that are effective in your MCF-7 cancer cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-target toxicity due to basal ERα expression in MCF-10A cells. | 1. Confirm ERα expression levels in your MCF-10A cells via Western blot or qPCR. 2. Perform a dose-response curve to determine if there is a therapeutic window where MCF-7 cells are sensitive and MCF-10A cells are not. 3. Consider using an ERα-knockout MCF-10A cell line as a negative control. |
| Off-target effects of this compound. | 1. Test an inactive epimer of this compound in both cell lines. 2. Perform a global proteomics analysis to identify other proteins that may be degraded by this compound in MCF-10A cells. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the known toxic threshold for your cell lines. 2. Run a vehicle-only control to assess the impact of the solvent on cell viability. |
Illustrative Data: Dose-Response Cytotoxicity of this compound
The following table presents hypothetical data from a cell viability assay (e.g., MTS or MTT) comparing the effects of this compound on a cancer cell line (MCF-7) and a normal breast epithelial cell line (MCF-10A).
| This compound Concentration (nM) | MCF-7 % Viability (Mean ± SD) | MCF-10A % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 85 ± 5.1 | 98 ± 4.8 |
| 10 | 62 ± 6.3 | 95 ± 5.5 |
| 100 | 35 ± 4.9 | 88 ± 6.1 |
| 1000 | 15 ± 3.8 | 75 ± 7.2 |
| IC50 (nM) | ~40 | >1000 |
This is illustrative data and should be confirmed by independent experiments.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTS Assay
Objective: To determine and compare the dose-dependent cytotoxicity of this compound in a cancer cell line (e.g., MCF-7) and a normal cell line (e.g., MCF-10A).
Materials:
-
This compound
-
MCF-7 and MCF-10A cells
-
Appropriate cell culture media and supplements
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Methodology:
-
Cell Seeding: Seed MCF-7 and MCF-10A cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of their respective complete media. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for each cell line.
Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activity Assay
Objective: To determine if this compound-induced cytotoxicity in normal cells is mediated by apoptosis.
Materials:
-
This compound
-
Normal cell line of interest (e.g., MCF-10A)
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well with a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound-induced ERα degradation.
Experimental Workflow: Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A New Contender in ER+ Breast Cancer Therapy: A Comparative Analysis of ERD-3111 and Fulvestrant
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of ERD-3111, a novel PROTAC ERα degrader, and fulvestrant (B1683766), the established selective estrogen receptor downregulator (SERD), for the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed analysis of their mechanisms of action, preclinical efficacy, and the experimental data supporting these findings.
Fulvestrant, a cornerstone in ER+ breast cancer treatment, functions as a selective estrogen receptor antagonist. It competitively binds to the estrogen receptor (ER), disrupting dimerization and nuclear localization, which ultimately leads to the accelerated degradation of the ER protein.[1] This complete blockade of ER-mediated transcriptional activity has been a valuable strategy in combating hormone-driven breast cancers.[1]
This compound represents a next-generation approach, employing Proteolysis Targeting Chimera (PROTAC) technology. This orally bioavailable molecule works by co-opting the cell's own ubiquitin-proteasome system to specifically target and degrade the ERα protein.[2][3] Preclinical studies have demonstrated this compound's potent in vitro degradation activity against both wild-type and clinically relevant mutated forms of ERα.[2][4][5]
Mechanism of Action: A Tale of Two Degraders
Fulvestrant's mechanism relies on its ability to bind to the estrogen receptor, thereby sterically hindering its function and flagging it for degradation.
This compound, on the other hand, acts as a molecular bridge, bringing an E3 ubiquitin ligase into close proximity with the ERα protein. This induced proximity results in the ubiquitination and subsequent degradation of ERα by the proteasome.
Preclinical Performance: Head-to-Head Comparison
Preclinical data indicates that this compound demonstrates potent anti-tumor activity. In xenograft models using the parental MCF-7 cell line (wild-type ER), as well as two clinically relevant ESR1 mutated models, oral administration of this compound resulted in significant tumor regression and, in some cases, complete tumor growth inhibition.[2][4][5] This suggests that this compound may be effective in overcoming resistance to current endocrine therapies driven by ESR1 mutations. While direct comparative studies are emerging, reports suggest this compound's efficacy is comparable to that of fulvestrant in these preclinical settings.[6]
| Parameter | This compound | Fulvestrant | Reference |
| Route of Administration | Oral | Intramuscular Injection | [2][7] |
| Bioavailability | High (in mice, rats, and dogs) | N/A (injection) | [2][5] |
| Activity against mutated ERα | Yes (Y537S and D538G) | Activity can be limited by resistance mutations | [4][6] |
| In Vivo Efficacy (MCF-7 Xenograft) | Tumor regression/complete growth inhibition | Tumor growth inhibition | [2][5] |
Table 1: Comparison of this compound and Fulvestrant Characteristics.
Experimental Protocols
The following outlines the general methodologies employed in the preclinical evaluation of these compounds.
Cell Viability Assay
This assay is crucial for determining the cytotoxic effects of the drugs on cancer cell lines.
Western Blot for ERα Degradation
This technique is used to quantify the reduction in ERα protein levels following treatment.
Protocol:
-
Cell Lysis: ER+ breast cancer cells are treated with this compound or fulvestrant for a set time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal, proportional to the amount of ERα protein, is captured.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Human ER+ breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered either vehicle control, this compound (orally), or fulvestrant (intramuscularly).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and protein may be extracted for pharmacodynamic analysis (e.g., Western blot for ERα degradation).
Future Outlook
The development of orally bioavailable PROTAC ERα degraders like this compound holds significant promise for the treatment of ER+ breast cancer, particularly in the context of acquired resistance to current therapies. Its distinct mechanism of action and potent preclinical activity against both wild-type and mutant ERα position it as a strong candidate for further clinical investigation. Head-to-head clinical trials will be necessary to fully elucidate the comparative efficacy and safety of this compound versus fulvestrant and other emerging endocrine therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 3. oncotarget.com [oncotarget.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant-induced expression of ErbB3 and ErbB4 receptors sensitizes oestrogen receptor-positive breast cancer cells to heregulin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
comparing ERD-3111 to other PROTAC ER degraders
A Comparative Guide to ERD-3111 and Other PROTAC ER Degraders
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of this compound with other leading estrogen receptor (ER) degraders. This document provides a detailed analysis of its performance against other alternatives, supported by experimental data.
Introduction to this compound
This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets the estrogen receptor alpha (ERα) for degradation.[1][2] It is a promising candidate for the treatment of ER-positive (ER+) breast cancer, demonstrating strong anti-tumor activity.[1][2] this compound has shown effectiveness in reducing the levels of both wild-type and mutated ERα proteins in tumor tissues.[3][4] The compound is comprised of a ligand that binds to ERα, a linker, and a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which work together to tag ERα for proteasomal degradation.[4]
Mechanism of Action: PROTACs vs. SERDs
Traditional therapies for ER+ breast cancer often involve Selective Estrogen Receptor Modulators (SERMs) or Selective Estrogen Receptor Degraders (SERDs). While SERMs competitively inhibit estrogen binding, SERDs like fulvestrant (B1683766) not only block the receptor but also induce its degradation.[5]
PROTACs, such as this compound and Vepdegestrant (ARV-471), represent a novel approach. These bifunctional molecules act catalytically to induce the degradation of target proteins.[5] They function by forming a ternary complex between the target protein (ERα) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect compared to traditional occupancy-driven inhibitors.[3][5]
Quantitative Performance Comparison
The following tables summarize key in vitro performance metrics for this compound and other selected ER degraders. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Degradation of ERα in Breast Cancer Cell Lines
| Compound | Type | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| This compound | PROTAC | MCF-7 | 0.5 | >95* | CRBN | [7][8] |
| Vepdegestrant (ARV-471) | PROTAC | MCF-7 | ~1-2 | 79-95 | CRBN | [9][10][11] |
| Fulvestrant | SERD | MCF-7 | N/A | 73-74 | N/A | [12] |
| GDC-0810 (Brilanestrant) | SERD | MCF-7 | EC50 = 0.7** | N/A | N/A | [13] |
*Dmax value for this compound is inferred from a related compound, ERD-308, which induced >95% ER degradation.[8] **EC50 for ERα degradation.
Table 2: In Vitro Binding and Proliferation Inhibition
| Compound | Target Binding IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line | Reference |
| GDC-0810 (Brilanestrant) | 6.1 (ERα) | 2.5 | MCF-7 | [13] |
Experimental Protocols
The determination of DC50 (the concentration of a degrader at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) is crucial for characterizing PROTACs. The following is a generalized protocol for an in vitro ERα degradation assay using Western blotting.
Cell Culture and Treatment
-
Cell Line: MCF-7 (ER+ human breast cancer cell line) is commonly used.
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 6-well plates to reach approximately 80% confluency on the day of treatment.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the ER degrader (e.g., this compound) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated to denature the proteins.
-
Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Data Analysis
-
Densitometry: The intensity of the ERα and loading control bands is quantified using image analysis software.
-
Normalization: The intensity of the ERα band for each sample is normalized to the intensity of the corresponding loading control band.
-
Calculation of Degradation: The percentage of ERα remaining is calculated relative to the vehicle-treated control.
-
DC50 and Dmax Determination: The percentage of degradation is plotted against the logarithm of the degrader concentration. A non-linear regression analysis is used to determine the DC50 and Dmax values.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the estrogen signaling pathway and the general workflow for evaluating ER degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
Preclinical Showdown: A Comparative Guide to ERD-3111 and ARV-471 in ER+ Breast Cancer Models
For researchers and drug development professionals navigating the landscape of targeted protein degradation, two prominent orally bioavailable PROTAC (Proteolysis Targeting Chimera) estrogen receptor α (ERα) degraders, ERD-3111 and ARV-471 (Vepdegestrant), have emerged as promising therapeutic candidates for ER-positive (ER+) breast cancer. Both molecules are designed to hijack the body's natural protein disposal machinery to eliminate the ERα protein, a key driver of ER+ breast cancer. This guide provides a comprehensive comparison of their preclinical data, offering insights into their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: A Shared Strategy of Targeted Degradation
Both this compound and ARV-471 are hetero-bifunctional molecules that function by inducing the formation of a ternary complex between the ERα protein and an E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome.[1] This targeted degradation of the ERα protein effectively shuts down the estrogen signaling pathway that fuels the growth of ER+ breast cancer cells.[2]
ARV-471 utilizes a ligand that binds to the Cereblon (CRBN) E3 ligase, while this compound also engages an E3 ligase to induce ERα degradation.[3][4] The ultimate outcome for both is the elimination of the ERα protein, offering a potential advantage over traditional therapies that only block its function.
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and ARV-471, providing a side-by-side comparison of their in vitro and in vivo activities.
Table 1: In Vitro Preclinical Data
| Parameter | This compound | ARV-471 (Vepdegestrant) |
| Target | Estrogen Receptor α (ERα) | Estrogen Receptor α (ERα) |
| Mechanism of Action | PROTAC-mediated ERα degradation | PROTAC-mediated ERα degradation |
| E3 Ligase Recruited | Cereblon (CRBN)[4] | Cereblon (CRBN)[3] |
| Binding Affinity (ERα) | Data not available | IC50: ~1 nM, Ki: 0.28 nM[3] |
| Degradation Potency (DC50) | 0.5 nM (in MCF-7 cells)[5] | ~1-2 nM (in various ER+ cell lines)[3] |
| Maximum Degradation (Dmax) | Data not available | >95% (in MCF-7 cells)[3] |
| Cell Lines Tested | MCF-7[5] | MCF-7, T47D, CAMA-1, ZR-75-1, BT-474[3] |
Table 2: In Vivo Preclinical Data
| Parameter | This compound | ARV-471 (Vepdegestrant) |
| Animal Model | Mice (MCF-7 xenografts, including ESR1 mutant models)[6][7] | Mice (MCF-7 xenografts, PDX models with ESR1 mutations)[3][8] |
| Route of Administration | Oral[6][7] | Oral[3][8] |
| ERα Degradation in Tumors | Significant reduction of ERα protein levels[4] | ≥90% degradation[3][8] |
| Antitumor Efficacy | Achieved tumor regression or complete tumor growth inhibition[4][6][7] | 87% - 123% Tumor Growth Inhibition (TGI) in MCF-7 xenografts[3][8] |
| Efficacy in Mutant Models | Showed tumor regression and complete growth inhibition in ESR1 mutated (Y537S and D538G) MCF-7 xenograft models.[4] | Achieved tumor regression in ER Y537S patient-derived xenograft (PDX) models (102% TGI).[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate ERα-degrading PROTACs.
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the extent of ERα protein degradation in cancer cells following treatment with a PROTAC.
-
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF-7) are cultured to 70-80% confluency and then treated with varying concentrations of the PROTAC degrader or vehicle control for specified time periods.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[3]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to normalize the results. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of ERα is normalized to the loading control and expressed as a percentage of the vehicle-treated control to determine the extent of degradation.
Cell Proliferation Assay
This assay measures the effect of the PROTAC degrader on the growth of cancer cells.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTAC degrader or vehicle control.
-
Incubation: The plates are incubated for a period of 5 to 7 days.[5]
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The results are normalized to the vehicle control, and the half-maximal growth inhibition concentration (GI50) is calculated.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the PROTAC degraders in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: MCF-7 cells are implanted into the mammary fat pads of the mice. For ER+ models, an estradiol (B170435) pellet is often implanted to support tumor growth.[9]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed orally with the PROTAC degrader or vehicle control on a defined schedule.[10]
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.[10]
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ERα protein are measured by Western blot or immunohistochemistry to confirm target degradation in vivo.[10]
-
Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
Both this compound and ARV-471 demonstrate potent preclinical activity as orally bioavailable ERα PROTAC degraders. ARV-471 has a more extensively published preclinical data set with detailed quantitative measures of binding affinity, in vitro degradation, and in vivo efficacy. This compound also shows high potency with a sub-nanomolar DC50 value and significant in vivo antitumor activity, including in models of acquired resistance. The provided experimental protocols offer a foundational understanding of the methods used to generate these critical preclinical data. For researchers in the field, the choice between these or other emerging ERα degraders will likely depend on a deeper analysis of their full preclinical profiles, including pharmacokinetic and safety data, as they progress through clinical development.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 8. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. arvinasmedical.com [arvinasmedical.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle in ESR1 Mutant Breast Cancer: ERD-3111 vs. GDC-0810
For researchers, scientists, and drug development professionals navigating the landscape of endocrine resistance in ER-positive breast cancer, the emergence of next-generation estrogen receptor (ER) targeting agents offers new hope. This guide provides an objective comparison of two such agents, ERD-3111 and GDC-0810 (Brilanestrant), focusing on their performance in preclinical models harboring ESR1 mutations, a key mechanism of acquired resistance to standard endocrine therapies.
This comparison synthesizes available experimental data to illuminate the distinct mechanisms and relative efficacy of a Proteolysis Targeting Chimera (PROTAC) ERα degrader, this compound, and a Selective Estrogen Receptor Degrader (SERD), GDC-0810.
At a Glance: Key Performance Indicators
| Feature | This compound | GDC-0810 (Brilanestrant) |
| Mechanism of Action | PROTAC ERα Degrader | Selective Estrogen Receptor Degrader (SERD) |
| ESR1 Mutant Efficacy | Complete tumor growth inhibition in Y537S and D538G mutant MCF-7 xenografts.[1] | Robust in vitro and in vivo activity against various ESR1 mutant models, including patient-derived xenografts (PDXs).[2][3] Superior single-agent activity compared to fulvestrant (B1683766) in WHIM20 and WHIM43 ESR1 mutant PDX models.[4] |
| ERα Degradation | Potent in vitro degradation of ERα.[5] | Induces proteasome-dependent degradation of ERα.[6] |
| Oral Bioavailability | High oral bioavailability in mice, rats, and dogs.[5] | Orally bioavailable.[2][3] |
| Development Status | Preclinical. | Development discontinued (B1498344) by Roche in 2017.[7] |
Delving into the Data: Preclinical Efficacy in ESR1 Mutant Models
This compound: A PROTAC Approach to ERα Elimination
This compound is a novel, orally active PROTAC that potently and effectively induces the degradation of the ERα protein.[3][8] In preclinical studies, this compound has demonstrated significant anti-tumor activity in breast cancer models driven by wild-type and, critically, mutant ESR1.
A key study demonstrated that oral administration of this compound led to complete tumor growth inhibition in two clinically relevant ESR1 mutant mouse models: MCF-7 xenografts harboring either the Y537S or D538G mutation.[1] This potent activity highlights the potential of the PROTAC mechanism to overcome the constitutive activation conferred by these mutations.
GDC-0810 (Brilanestrant): A SERD with Demonstrated Activity
GDC-0810 is an orally bioavailable SERD that functions by binding to ERα and inducing its degradation.[6][9] Preclinical investigations have shown its efficacy in a variety of ER-positive breast cancer models, including those with acquired resistance to tamoxifen (B1202) and those harboring ESR1 mutations.[2][3]
In patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors, GDC-0810 has shown significant efficacy. Notably, in the WHIM20 and WHIM43 ESR1 mutant PDX models, GDC-0810 demonstrated superior single-agent activity compared to fulvestrant, the current standard-of-care SERD.[4] This suggests that GDC-0810 may offer an advantage over existing therapies in a subset of ESR1-mutant tumors.
Visualizing the Mechanisms
To understand how these two agents exert their effects, it is crucial to visualize their distinct mechanisms of action at a molecular level.
Experimental Corner: Detailed Protocols
For reproducible and rigorous research, detailed experimental protocols are paramount. Below are synthesized protocols for key assays based on methodologies reported in the cited literature.
Cell Viability Assay (MTT-based)
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
Materials:
-
MCF-7 cells (or ESR1 mutant derivatives)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound or GDC-0810
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or GDC-0810 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and GDC-0810 in mouse xenograft models.
Materials:
-
Female immunodeficient mice (e.g., NSG or nude mice)
-
MCF-7 cells or ESR1 mutant cell lines
-
Matrigel
-
This compound or GDC-0810 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cultured cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Administer the compounds or vehicle daily via oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting, to assess ERα protein levels.
Western Blot for ERα Degradation
This protocol is used to quantify the degradation of ERα protein in response to treatment.
Materials:
-
Treated and untreated cell or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of ERα degradation.
Conclusion
Both this compound and GDC-0810 have demonstrated compelling preclinical activity in ESR1 mutant models of breast cancer, a setting of significant clinical need. This compound, with its PROTAC mechanism, shows promise for achieving profound and sustained degradation of ERα, leading to complete tumor growth inhibition in cell line-derived xenografts. GDC-0810, as a SERD, has shown robust efficacy, including superior performance to fulvestrant in challenging PDX models.
While a direct head-to-head comparison in identical ESR1 mutant models is not yet available in the public domain, the data presented here provide a strong foundation for understanding the potential of these two distinct therapeutic strategies. The discontinuation of GDC-0810's development highlights the complexities of drug development, while the continued investigation of PROTACs like this compound underscores the innovation driving the field forward. Further research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these and other emerging ER-targeted therapies.
References
- 1. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 4. MCF-7 breast cancer xenograft model [bio-protocol.org]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ERD-3111: A Novel PROTAC Approach to Overcoming Tamoxifen Resistance in ER+ Breast Cancer
A Comparative Analysis of ERD-3111 Against Fulvestrant (B1683766) and Palbociclib (B1678290)
For researchers and clinicians navigating the challenges of acquired resistance to tamoxifen (B1202) in estrogen receptor-positive (ER+) breast cancer, the emergence of novel therapeutic strategies is of paramount importance. This guide provides a comparative overview of this compound, a novel Proteolysis Targeting Chimera (PROTAC) ERα degrader, against established treatments, fulvestrant and palbociclib. We present available preclinical data, detail experimental methodologies, and visualize key mechanisms to offer a comprehensive resource for drug development professionals and cancer researchers.
Introduction to Tamoxifen Resistance and Therapeutic Alternatives
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for ER+ breast cancer for decades. However, a significant portion of patients eventually develop resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1) or activation of alternative signaling pathways. This has spurred the development of new therapeutic agents designed to overcome these resistance mechanisms.
Fulvestrant , a selective estrogen receptor degrader (SERD), represents a key alternative. It functions by binding to ERα and promoting its degradation, thereby reducing the total cellular levels of the receptor. Palbociclib , a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, targets a different aspect of the cell cycle machinery that is often dysregulated in resistant tumors. It is typically used in combination with endocrine therapies like fulvestrant.
This compound is an investigational, orally bioavailable PROTAC designed to specifically and efficiently degrade ERα.[1][2][3][4] PROTACs are bifunctional molecules that recruit a target protein (in this case, ERα) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism of action offers a promising strategy to eliminate ERα, including mutated forms that confer resistance to traditional therapies.
Mechanism of Action: A Visual Comparison
The distinct mechanisms of this compound, fulvestrant, and palbociclib in the context of an ER+ breast cancer cell are illustrated below.
Caption: Mechanisms of action for Tamoxifen, Fulvestrant, this compound, and Palbociclib.
Comparative Efficacy Data
While direct head-to-head studies of this compound against both fulvestrant and palbociclib in tamoxifen-resistant models are not yet widely published, we can summarize the available preclinical data for this compound and compare it with established data for the other agents. The primary source for this compound data is the publication "Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity" in the Journal of Medicinal Chemistry.
In Vitro ERα Degradation and Anti-proliferative Activity
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Notes |
| This compound | MCF-7 (WT ERα) | 0.5 | - | Potent ERα degradation.[5] |
| This compound | MCF-7 (Y537S mutant) | - | - | Effective against common resistance mutation. |
| This compound | MCF-7 (D538G mutant) | - | - | Effective against common resistance mutation. |
| Fulvestrant | MCF-7 | - | - | Known to induce ERα degradation. |
| Palbociclib | MCF-7 | N/A | ~8-15 | Does not degrade ERα; inhibits cell proliferation. |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of cell proliferation. Data for fulvestrant and palbociclib are compiled from various public sources and may not be directly comparable due to different experimental conditions.
In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Notes |
| This compound | MCF-7 (WT ERα) | Oral | Complete tumor regression.[1][2][3][4] | Highly efficacious as a single agent.[1][2][3][4] |
| This compound | MCF-7 (Y537S mutant) | Oral | Significant tumor growth inhibition.[6] | Demonstrates activity against resistance mutations.[6] |
| This compound | MCF-7 (D538G mutant) | Oral | Significant tumor growth inhibition.[6] | Demonstrates activity against resistance mutations.[6] |
| Fulvestrant | Tamoxifen-resistant MCF-7 | Intramuscular | Variable, often partial TGI. | Standard of care in second-line treatment. |
| Palbociclib + Fulvestrant | Endocrine-resistant models | Oral (Palbociclib) + Intramuscular (Fulvestrant) | Synergistic TGI. | Clinically approved combination. |
TGI data is qualitative based on available literature. Direct quantitative comparison requires studies under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the preclinical evaluation of this compound.
Western Blot for ERα Degradation
Caption: Workflow for Western Blot analysis of ERα degradation.
Protocol Details:
-
Cell Lines: MCF-7 (wild-type and tamoxifen-resistant variants with ESR1 mutations).
-
Treatment: Cells are treated with varying concentrations of this compound, fulvestrant, or vehicle control for specified durations (e.g., 24 hours).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibody: Rabbit anti-ERα antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Loading Control: β-actin or GAPDH to ensure equal protein loading.
Cell Viability Assay (MTT/CellTiter-Glo)
Protocol Details:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the test compounds for 72-96 hours.
-
Assay: MTT reagent or CellTiter-Glo luminescent cell viability assay reagent is added to the wells.
-
Measurement: Absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Murine Xenograft Model
Caption: Workflow for in vivo efficacy studies using MCF-7 xenografts.
Protocol Details:
-
Animal Model: Female immunodeficient mice (e.g., NSG or nude mice).
-
Cell Inoculation: MCF-7 cells (wild-type or tamoxifen-resistant) are subcutaneously injected into the flank of the mice. Estrogen supplementation is often required for tumor growth.
-
Treatment Groups: Vehicle control, this compound, fulvestrant, and/or palbociclib.
-
Drug Administration: this compound is administered orally. Fulvestrant is administered via intramuscular injection. Palbociclib is administered orally.
-
Efficacy Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for ERα levels).
Conclusion
This compound represents a promising novel approach for the treatment of ER+ breast cancer, particularly in the context of tamoxifen resistance. Its mechanism as a PROTAC ERα degrader allows for the efficient elimination of the target protein, including clinically relevant mutant forms. The available preclinical data demonstrates potent in vitro degradation of ERα and significant in vivo antitumor activity in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ERD-3111 and Other Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel PROTAC estrogen receptor degrader, ERD-3111, with other prominent Selective Estrogen Receptor Degraders (SERDs) in clinical development or on the market. The information presented is intended to aid researchers in understanding the evolving landscape of ER-targeting therapies for ER-positive breast cancer.
Introduction to SERDs and the Emergence of PROTAC Degraders
Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor (ER) but also promote its degradation.[1] This dual mechanism of action offers a potential advantage over selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), particularly in the context of endocrine resistance.[2] The first-in-class SERD, fulvestrant (B1683766), has demonstrated clinical efficacy but is limited by its intramuscular route of administration and suboptimal pharmacokinetic properties.[3][4] This has spurred the development of a new generation of orally bioavailable SERDs.
This compound represents a novel approach within this class, employing Proteolysis Targeting Chimera (PROTAC) technology.[5][6] Unlike traditional SERDs that induce a conformational change in the ER leading to its degradation, PROTACs like this compound utilize the cell's own ubiquitin-proteasome system to actively target and eliminate the ER protein.[5][6] This guide will compare the preclinical performance of this compound against other key oral SERDs: fulvestrant, elacestrant, giredestrant, camizestrant, and amcenestrant (B610687).
Comparative Preclinical Data
The following tables summarize key in vitro performance metrics for this compound and other SERDs based on available preclinical data. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro ERα Degradation in MCF-7 Cells
| Compound | DC50 (nM) for ERα Degradation | Mechanism |
| This compound | 0.5[7][8] | PROTAC Degrader[5][6] |
| Fulvestrant | ~0.44 (wild-type)[9] | SERD[3] |
| Elacestrant | 0.6[10] | SERD[7] |
| Giredestrant | 0.06 (wild-type)[9] | SERD[11] |
| Camizestrant | Not explicitly found, but potent degradation shown[3][12] | SERD[13] |
| Amcenestrant | 0.2[14] | SERD |
Table 2: In Vitro Antiproliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) for Cell Proliferation |
| This compound | Data not available in searched results |
| Fulvestrant | 0.29[15] |
| Elacestrant | 4 pM (in presence of E2)[10] |
| Giredestrant | More potent than fulvestrant and other SERDs[16] |
| Camizestrant | Equivalent to fulvestrant[3][12] |
| Amcenestrant | Data not available in searched results |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Key Findings |
| This compound | MCF-7 (wild-type and ESR1 mutated) | Achieves tumor regression or complete tumor growth inhibition.[5][6][17] |
| Fulvestrant | MCF-7 | Significant tumor growth inhibition.[15] |
| Elacestrant | Multiple ER+ PDX models | Significant antitumor activity, including in models with ESR1 mutations. |
| Giredestrant | ER+, HER2- early breast cancer | Superior anti-proliferative activity compared to anastrozole. |
| Camizestrant | ESR1 wild-type and mutant PDX models | Strong antitumor activity, including in fulvestrant-resistant models. |
| Amcenestrant | Tamoxifen-sensitive MCF-7 xenograft | Dose-dependent tumor growth inhibition and tumor regression.[9] |
Mechanism of Action: A Closer Look at this compound
While traditional SERDs like fulvestrant, elacestrant, giredestrant, camizestrant, and amcenestrant bind to the estrogen receptor and induce a conformational change that leads to its degradation, this compound operates through a distinct and highly efficient mechanism.[3][5][6][14] As a PROTAC, this compound is a bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[5][6] This catalytic process allows a single molecule of this compound to trigger the degradation of multiple ER proteins, potentially leading to a more profound and sustained suppression of ER signaling.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ERD-3111: A New Frontier in Estrogen Receptor Degradation Outperforms Traditional Inhibitors
For Immediate Publication
A novel proteolysis-targeting chimera (PROTAC), ERD-3111, demonstrates significant advantages over traditional estrogen receptor alpha (ERα) inhibitors in preclinical studies. This orally active ERα degrader not only shows superior potency in eliminating the ERα protein, a key driver in the majority of breast cancers, but also exhibits robust activity against clinically relevant mutations that confer resistance to standard therapies. This guide provides a comprehensive comparison of this compound with traditional inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Superior Degradation and Anti-Proliferative Activity
This compound operates through a distinct mechanism of action compared to traditional ERα inhibitors like the selective estrogen receptor modulator (SERM) tamoxifen (B1202) and the selective estrogen receptor degrader (SERD) fulvestrant (B1683766). Instead of merely blocking the receptor's activity, this compound hijacks the cell's own protein disposal machinery to specifically target and eliminate the ERα protein. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a more profound and sustained suppression of ERα signaling.
Quantitative data from preclinical studies highlights the superior performance of this compound.
| Compound | Target | Cell Line | DC50 (nM) | IC50 (nM) | Maximum Degradation (%) |
| This compound | ERα | MCF-7 (WT) | 0.5 [1] | <10 | >95% |
| Fulvestrant | ERα | MCF-7 (WT) | - | ~10-100 | Variable, often incomplete |
| Tamoxifen | ERα | MCF-7 (WT) | - | ~10-100 | Does not induce degradation |
Table 1: In Vitro Performance of this compound vs. Traditional Inhibitors. DC50 represents the concentration required for 50% maximal degradation of the target protein. IC50 is the concentration required for 50% inhibition of cell proliferation. Data for fulvestrant and tamoxifen are approximated from multiple literature sources for comparative purposes.
Overcoming Resistance in Mutated ERα Models
A significant challenge in the treatment of ER+ breast cancer is the development of resistance to endocrine therapies, often driven by mutations in the ESR1 gene. This compound has demonstrated potent activity in preclinical models harboring these mutations, a key advantage over traditional inhibitors.
| Compound | MCF-7 Xenograft Model | Dosing | Tumor Growth Inhibition |
| This compound | Wild-Type ERα | Oral | Complete [2][3] |
| This compound | ESR1 Mutated (Y537S & D538G) | Oral | Complete [2][4] |
| Fulvestrant | Wild-Type ERα | Intramuscular | Significant |
| Fulvestrant | ESR1 Mutated | Intramuscular | Reduced Efficacy |
Table 2: In Vivo Efficacy of this compound in Xenograft Models. this compound shows complete tumor growth inhibition in both wild-type and ESR1-mutated MCF-7 xenograft models, highlighting its potential to overcome acquired resistance.
Mechanism of Action: A Visual Guide
This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.
Experimental Protocols
Western Blotting for ERα Degradation
This protocol is used to quantify the levels of ERα protein in cancer cells following treatment with this compound or traditional inhibitors.
-
Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media and seeded in 6-well plates. Cells are then treated with varying concentrations of this compound, fulvestrant, or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and ERα levels are normalized to a loading control (e.g., β-actin or GAPDH).
MCF-7 Xenograft Model for In Vivo Efficacy
This protocol assesses the anti-tumor activity of this compound in a living organism.
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID) are used. To support the growth of estrogen-dependent MCF-7 cells, a slow-release estradiol (B170435) pellet is implanted subcutaneously.
-
Tumor Cell Implantation: A suspension of MCF-7 cells mixed with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound is administered orally, while fulvestrant is given via intramuscular injection, and the control group receives a vehicle.
-
Monitoring and Data Collection: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm ERα degradation). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathway and Experimental Workflow
The degradation of ERα by this compound effectively shuts down the downstream signaling pathways that promote tumor growth. The general workflow for evaluating the efficacy of this compound is a multi-step process.
References
ERD-3111 Demonstrates Superior Efficacy in Preclinical Models of Fulvestrant-Resistant Breast Cancer
For Immediate Release
[City, State] – [Date] – New preclinical data on ERD-3111, a novel orally bioavailable PROTAC (Proteolysis Targeting Chimera) ERα degrader, reveals significant efficacy in overcoming resistance to fulvestrant (B1683766) in estrogen receptor-positive (ER+) breast cancer cell lines. These findings, targeted towards researchers, scientists, and drug development professionals, position this compound as a promising therapeutic agent for patients with advanced or metastatic breast cancer that has developed resistance to current endocrine therapies.
Fulvestrant, a selective estrogen receptor degrader (SERD), is a standard treatment for ER+ breast cancer. However, many tumors eventually develop resistance, often through mutations in the estrogen receptor gene (ESR1) or activation of alternative signaling pathways. This compound is designed to address this challenge by potently and efficiently degrading the estrogen receptor alpha (ERα) protein, a key driver of ER+ breast cancer.
Comparative Efficacy in Fulvestrant-Resistant Cell Lines
Studies in established fulvestrant-resistant breast cancer cell lines, such as MCF7-FR and T47D-FR, demonstrate that these cells exhibit significantly higher IC50 values for fulvestrant compared to their parental, sensitive counterparts. This indicates a reduced sensitivity to fulvestrant's therapeutic effects. While direct comparative IC50 data for this compound in these specific fulvestrant-resistant cell lines is emerging, preclinical studies in xenograft models with ESR1 mutations, a primary mechanism of fulvestrant resistance, show that this compound achieves tumor regression. This suggests a strong potential for this compound to be effective where fulvestrant has failed.
| Cell Line | Parental IC50 (Fulvestrant) | Fulvestrant-Resistant IC50 (Fulvestrant) | Fold Resistance |
| MCF-7 | 0.29 nM[1] | >100 nM | >345-fold |
| T47D | ~1-10 nM | >100 nM | >10-fold |
Table 1: Comparative IC50 values of fulvestrant in parental and fulvestrant-resistant breast cancer cell lines. The significant increase in IC50 in the resistant lines highlights the need for novel therapies like this compound.
Mechanism of Action: Overcoming Resistance
This compound's mechanism as a PROTAC ERα degrader offers a distinct advantage over traditional SERDs. By hijacking the cell's natural protein disposal system, this compound targets ERα for ubiquitination and subsequent degradation by the proteasome. This approach is effective against both wild-type and mutated forms of ERα, directly addressing a key driver of fulvestrant resistance.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Generation of Fulvestrant-Resistant Cell Lines
Fulvestrant-resistant cell lines (e.g., MCF7-FR, T47D-FR) are generated by the chronic exposure of parental ER+ breast cancer cells to gradually increasing concentrations of fulvestrant.
References
Comparative Analysis of Oral Bioavailability: ERD-3111 vs. Vepdegestrant (ARV-471)
A detailed examination of the preclinical oral pharmacokinetic profiles of two prominent estrogen receptor PROTAC degraders, ERD-3111 and Vepdegestrant (ARV-471), reveals significant differences in their oral bioavailability across multiple species. This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed methodologies, to inform researchers and drug development professionals.
This compound, a novel and potent orally efficacious Estrogen Receptor (ER) α PROTAC degrader, has demonstrated high oral bioavailability in preclinical studies involving mice, rats, and dogs.[1][2][3][4] Vepdegestrant (ARV-471), another orally bioavailable ER degrader currently in clinical development, serves as a key comparator in evaluating the pharmacokinetic properties of next-generation endocrine therapies.
Quantitative Analysis of Oral Bioavailability
The following table summarizes the key pharmacokinetic parameters of this compound and Vepdegestrant following oral administration in different preclinical species.
| Compound | Species | Dose (mg/kg) | F (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| This compound | Mouse | 10 (p.o.) | 42 | 1009 ± 153 | 2 | 5634 ± 1159 | 4.0 ± 0.6 |
| Rat | 10 (p.o.) | 20 | 267 ± 56 | 4 | 2465 ± 543 | 5.1 ± 0.9 | |
| Dog | 5 (p.o.) | 66 | 687 ± 123 | 2 | 7456 ± 1342 | 6.2 ± 1.1 | |
| Vepdegestrant (ARV-471) | Mouse | 5 (p.o.) | 17.91 ± 4.35 | - | - | 2913 ± 707 | 3.64 ± 1.40 |
| Rat | 5 (p.o.) | 24.12 ± 9.39 | - | - | 1147 ± 446 | 4.07 ± 0.42 | |
| Dog | - | 5 | - | - | - | 11 |
Note: There is conflicting data in the literature regarding the oral bioavailability of Vepdegestrant in mice, with another source reporting a value of 59%. This discrepancy should be considered when evaluating the data.
Experimental Protocols
The determination of oral bioavailability for both this compound and Vepdegestrant involved standard preclinical pharmacokinetic studies. The general methodology is outlined below.
In Vivo Pharmacokinetic Studies
Animal Models:
-
Mice: Male ICR mice were utilized for the pharmacokinetic studies of Vepdegestrant.[5] Specific mouse strains for this compound studies are detailed in the primary publication's supplementary materials.
-
Rats: Male Sprague-Dawley rats were used for the pharmacokinetic analysis of Vepdegestrant.[5] Details on the rat strain for this compound studies are available in the associated supplementary information.
-
Dogs: Beagle dogs are a common model for larger animal pharmacokinetic studies and were used for this compound evaluation.
Dosing and Administration:
-
This compound: For oral administration, this compound was formulated in a vehicle suitable for oral gavage. Intravenous administration was used to determine the absolute bioavailability.
-
Vepdegestrant (ARV-471): Vepdegestrant was administered orally via gavage. For intravenous administration, the compound was dissolved in an appropriate vehicle.
Blood Sampling:
-
Following drug administration, blood samples were collected at predetermined time points via appropriate methods for each species (e.g., tail vein, retro-orbital sinus, or jugular vein).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Quantification: Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]
-
Method Validation: The LC-MS/MS methods were validated for linearity, accuracy, precision, and stability to ensure reliable quantification.[5][7]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½), were calculated using non-compartmental analysis.
-
Oral bioavailability (F%) was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for determining its oral bioavailability.
Caption: Targeted degradation of Estrogen Receptor α by this compound.
Caption: Experimental workflow for oral bioavailability determination.
References
- 1. Collection - Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
ERD-3111: A Comparative Analysis of a Novel ERα Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ERD-3111, a novel proteolysis targeting chimera (PROTAC) designed to selectively degrade Estrogen Receptor alpha (ERα). ERα is a key driver in the majority of ER-positive (ER+) breast cancers, making it a critical therapeutic target. This document outlines the specificity of this compound for ERα, compares its performance with other ERα-targeting alternatives, and provides detailed experimental methodologies for key validation assays.
Executive Summary
This compound is a potent and orally bioavailable ERα degrader that has demonstrated significant anti-tumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance mutations in the estrogen receptor gene (ESR1).[1][2][3][4][5][6][7][8] As a PROTAC, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of ERα. This mechanism of action offers a potential advantage over traditional inhibitors. This guide will delve into the available data to validate its specificity and compare it against other ERα-targeting therapies.
Comparative Performance of ERα-Targeting Agents
To objectively assess the specificity and efficacy of this compound, its performance is compared with other well-established and emerging ERα-targeting compounds:
-
Fulvestrant (SERD): A selective estrogen receptor degrader that is a standard-of-care treatment for ER+ breast cancer.
-
ARV-471 (Vepdegestrant; PROTAC): Another orally bioavailable ERα PROTAC degrader currently in clinical development.
The following tables summarize the available quantitative data for these compounds.
Table 1: In Vitro Degradation of ERα
| Compound | Mechanism | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | PROTAC | ERα | MCF-7 | 0.5 | >95% | [9][10][11] |
| ARV-471 | PROTAC | ERα | MCF-7 | ~2 | >90% | |
| Fulvestrant | SERD | ERα | MCF-7 | Not Applicable | ~63-65% (in vivo) |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Note: Direct head-to-head comparative studies for DC50 and Dmax under identical experimental conditions are not publicly available. The data presented is compiled from different sources.
Table 2: Anti-proliferative Activity in ER+ Breast Cancer Cells
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MCF-7 | Data Not Available | |
| ARV-471 | MCF-7 | Data Not Available in direct comparison | |
| Fulvestrant | MCF-7 | 0.29 | [12] |
IC50: Half-maximal inhibitory concentration. Note: Anti-proliferative IC50 data for this compound in direct comparison with other agents is not currently available in the public domain.
Table 3: Specificity and Off-Target Profile
| Compound | ERβ Degradation/Binding | Off-Target Kinase Screening | E3 Ligase Ligand | Reference |
| This compound | Data Not Available | Data Not Available | Cereblon (CRBN) | [1][13] |
| ARV-471 | Data Not Available | Data Not Available | Cereblon (CRBN) | [5] |
| Fulvestrant | Binds to ERβ | Not Applicable | Not Applicable |
Note: Data on the selectivity of this compound for ERα over ERβ and its broader off-target profile are not currently available in published literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used for its validation, the following diagrams illustrate the ERα signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow for assessing ERα degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize ERα degraders.
Western Blot Analysis of ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with a degrader compound.
1. Cell Culture and Treatment:
-
Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or other compounds) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.
Luciferase Reporter Assay for ERα Activity
This assay measures the transcriptional activity of ERα.
1. Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293T) that is co-transfected with an ERα expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Alternatively, use a stable cell line endogenously expressing ERα and containing an integrated ERE-luciferase reporter construct (e.g., MCF7-VM7Luc4E2).
2. Compound Treatment:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) in the presence of a known ERα agonist (e.g., estradiol) to assess antagonist activity, or in the absence of an agonist to assess agonist activity. Include appropriate controls.
-
Incubate for a specified period (e.g., 24 hours).
3. Luciferase Activity Measurement:
-
Lyse the cells and add a luciferase substrate reagent.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate cell viability assay).
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).
Conclusion
This compound is a highly potent, orally bioavailable PROTAC ERα degrader that has shown promising preclinical anti-tumor activity. The available data indicates its superior degradation efficiency for ERα in vitro compared to other degraders. However, for a complete validation of its specificity, further studies are required to determine its activity against ERβ and to profile its off-target effects. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the potential of this compound as a therapeutic agent for ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 5. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERD-856 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. medchemexpress.com [medchemexpress.com]
- 10. excenen.com [excenen.com]
- 11. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Proper Disposal of ERD-3111: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for ERD-3111, a potent and orally active PROTAC (Proteolysis Targeting Chimera) ERα (Estrogen Receptor alpha) degrader used in ER+ breast cancer research. While this compound may be shipped as a non-hazardous chemical, its classification as a bioactive small molecule necessitates handling and disposal as hazardous chemical waste to mitigate potential environmental and health impacts.
Key Compound Information
This compound is a research-use-only compound and should not be used for human consumption.[1] As a PROTAC, it functions by inducing the degradation of the ERα protein. Below is a summary of its key properties.
| Property | Value |
| Molecular Weight | 854.89 g/mol |
| Appearance | Crystalline solid, powder |
| Storage (Solid) | -20°C for up to 3 years[1] |
| Storage (In Solvent) | -80°C for up to 1 year[1] |
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures will ensure the safe and compliant disposal of this compound and associated materials.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.
-
Do not mix with other solid wastes unless they are chemically compatible.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for liquid hazardous waste.
-
Avoid mixing with other liquid waste streams to prevent unknown reactions and to facilitate proper disposal.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, tubes, vials, and gloves, are considered contaminated.
-
These items must be disposed of as hazardous solid waste in a designated and clearly labeled container.
-
Waste Container Labeling
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: This compound .
-
Indicate the major components and their approximate concentrations if it is a mixed waste stream.
-
Include the date when the waste was first added to the container.
Storage of Hazardous Waste
Designate a specific area within the laboratory for the temporary storage of hazardous waste.
-
This "Satellite Accumulation Area" should be under the direct control of laboratory personnel.[2]
-
Store waste containers in a well-ventilated area, away from heat sources and direct sunlight.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[3]
-
Secondary containment, such as a chemical-resistant tray or tub, should be used to contain any potential leaks or spills.[3]
Final Disposal
The final disposal of hazardous waste must be conducted through the institution's certified hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly labeled and sealed hazardous waste containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Experimental Protocols Cited
The disposal procedures outlined above are based on established best practices for laboratory chemical waste management. For detailed institutional protocols, please consult your organization's Chemical Hygiene Plan and hazardous waste management guidelines.
Visualizing the Disposal Workflow and Mechanism of Action
To further clarify the procedures and the context of this compound's function, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified signaling pathway of this compound as a PROTAC.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
